1-[(2R)-piperidin-2-yl]propan-2-one
説明
Structure
3D Structure
特性
IUPAC Name |
1-[(2R)-piperidin-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIZLWNUBXHADF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014415 | |
| Record name | Pelletierine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2858-66-4 | |
| Record name | 1-(2R)-2-Piperidinyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2858-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelletierine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002858664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelletierine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(2-piperidyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELLETIERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58YT08G4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of 1-[(2R)-piperidin-2-yl]propan-2-one: A Search for Data
Despite a comprehensive search of chemical databases and scientific literature, detailed physicochemical data for the specific compound 1-[(2R)-piperidin-2-yl]propan-2-one, including its IUPAC name, CAS number, molecular formula, and experimental properties such as melting point, boiling point, and solubility, could not be located. This suggests that the compound may be novel, a rarely synthesized intermediate, or indexed under a less common nomenclature.
Our investigation involved targeted queries across major chemical repositories, including PubChem and ChemSpider, utilizing the compound's structural name and potential variations. The searches did not yield a specific entry for this molecule, which is a prerequisite for retrieving verified physicochemical data. Without a unique identifier like a CAS number, it is not possible to access experimental or reliably predicted properties.
The search for synthetic procedures that might include characterization data for this compound was also unsuccessful. Scientific articles detailing the synthesis of this specific compound, which would typically include its measured properties, were not found.
While data for structurally similar compounds is available, providing that information would not be a precise or accurate response to the query for the specific stereoisomer requested. For researchers and drug development professionals, relying on data from analogous but different molecules can be misleading and is not a recommended practice.
Logical Workflow for Physicochemical Property Investigation
For a novel or uncharacterized compound like this compound, the typical workflow to determine its physicochemical properties would be as follows:
A Technical Guide to the Structural and Stereochemical Characterization of 1-[(2R)-piperidin-2-yl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. This technical guide outlines a comprehensive workflow for the synthesis, purification, and complete structural and stereochemical elucidation of the novel compound 1-[(2R)-piperidin-2-yl]propan-2-one. In the absence of existing literature, this document provides detailed, hypothetical experimental protocols and data interpretation strategies necessary for its unambiguous characterization, serving as a roadmap for researchers working on novel piperidine derivatives.
Introduction
This compound is a chiral molecule featuring a piperidine ring substituted at the 2-position with a propan-2-one moiety. The "(2R)" designation specifies the absolute stereochemistry at the chiral center of the piperidine ring. The structural confirmation and stereochemical integrity of such a molecule are critical for its potential development as a therapeutic agent, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide details the analytical methodologies required to confirm the identity and stereopurity of this target compound.
Hypothetical Synthesis Pathway
A plausible synthetic route to this compound could involve the alkylation of (R)-piperidine-2-carboxylic acid, a commercially available starting material, followed by reaction with a suitable acetone equivalent. A potential workflow is outlined below.
Caption: Hypothetical synthesis of this compound.
Structural and Stereochemical Elucidation Workflow
The comprehensive characterization of the synthesized compound is paramount. The following workflow outlines the necessary analytical steps to confirm the structure and stereochemistry of this compound.
Caption: Workflow for structural and stereochemical characterization.
Experimental Protocols and Data Presentation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. The solution is injected onto a C18 reverse-phase column. A gradient elution method is employed, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid). The eluent is monitored using a UV detector at 210 nm.
-
Data Presentation: Purity is determined by the area percentage of the main peak. The expected result for a purified sample would be a single major peak with >95% purity.
High-Resolution Mass Spectrometry (HRMS)
-
Protocol: The sample is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Presentation:
| Parameter | Hypothetical Data for C₈H₁₅NO ([M+H]⁺) |
| Calculated Exact Mass | 142.1232 |
| Measured Exact Mass | 142.1235 |
| Mass Error | < 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A thin film of the purified compound is cast onto a salt plate (e.g., NaCl), or the spectrum is acquired using an attenuated total reflectance (ATR) accessory. The sample is scanned from 4000 to 400 cm⁻¹.
-
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3300-3500 (broad) | Secondary amine stretch |
| C-H (alkane) | 2850-2960 | Aliphatic C-H stretch |
| C=O (ketone) | 1705-1725 | Ketone carbonyl stretch |
| C-N (amine) | 1020-1250 | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The sample (5-10 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. ¹H, ¹³C, COSY, and HSQC spectra are acquired on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Data Presentation:
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~3.20 | m | 1H | - | H-2 (piperidine) |
| ~3.00 | ddd | 1H | - | H-6eq |
| ~2.85 | dt | 1H | - | H-6ax |
| ~2.70 | dd | 1H | - | CH₂ (propanone) |
| ~2.55 | dd | 1H | - | CH₂ (propanone) |
| 2.15 | s | 3H | - | CH₃ (propanone) |
| 1.80-1.40 | m | 6H | - | H-3, H-4, H-5 |
| ~1.90 | br s | 1H | - | NH |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 209.0 | C=O (ketone) |
| 59.5 | C-2 (piperidine) |
| 51.0 | CH₂ (propanone) |
| 46.0 | C-6 (piperidine) |
| 30.0 | CH₃ (propanone) |
| 31.0, 26.5, 24.0 | C-3, C-4, C-5 |
-
2D NMR (COSY, HSQC): These experiments would be used to confirm the proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment.
Polarimetry
-
Protocol: A solution of the compound with a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., methanol) is prepared. The optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Data Presentation: The specific rotation [α] would be reported. For the (2R)-enantiomer, a specific, non-zero value is expected (e.g., [α]²⁰D = +X.X° (c 1.0, MeOH)).
Single-Crystal X-ray Crystallography
-
Protocol: If the compound can be crystallized, a single crystal of suitable quality is mounted on a diffractometer. X-ray diffraction data are collected, and the structure is solved and refined. The absolute stereochemistry is determined using anomalous dispersion, often reported as the Flack parameter.
-
Data Presentation: The final output is a 3D model of the molecule in the crystal lattice, providing unambiguous confirmation of both the connectivity and the absolute (R) configuration at C-2. A Flack parameter close to 0 would confirm the assigned stereochemistry.
Hypothetical Biological Investigation
Given the prevalence of piperidine derivatives as neurologically active agents, a preliminary investigation into the interaction of this compound with a hypothetical G-protein coupled receptor (GPCR) could be undertaken.
Caption: Hypothetical GPCR signaling pathway for biological screening.
Conclusion
The characterization of a novel compound such as this compound requires a systematic and multi-faceted analytical approach. The combination of chromatographic, spectroscopic, and crystallographic techniques, as outlined in this guide, provides the necessary evidence to unequivocally confirm its chemical structure, purity, and absolute stereochemistry. These foundational data are essential for any further investigation into its chemical properties and potential biological activity.
A Technical Guide to the Spectroscopic Analysis of 1-[(2R)-piperidin-2-yl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the novel compound 1-[(2R)-piperidin-2-yl]propan-2-one. Due to the novelty of this molecule, experimental data is not yet available in public databases. This document, therefore, presents predicted spectroscopic values and outlines the standardized experimental protocols for acquiring and interpreting the necessary data. A closely related analog, 2-acetylpiperidine, is used for comparative mass spectrometry data.
Predicted and Analog Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and experimental mass spectrometry data for the structural analog 2-acetylpiperidine.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 1H | H2 (piperidine) |
| ~2.8 - 2.9 | m | 1H | H6eq (piperidine) |
| ~2.5 - 2.6 | m | 1H | H6ax (piperidine) |
| ~2.4 | d | 1H | CH₂-C=O |
| ~2.2 | d | 1H | CH₂-C=O |
| 2.15 | s | 3H | CH₃-C=O |
| ~1.2 - 1.8 | m | 6H | H3, H4, H5 (piperidine) |
| (Predicted in CDCl₃ at 400 MHz) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~209 | C=O (ketone) |
| ~58 | C2 (piperidine) |
| ~52 | CH₂-C=O |
| ~46 | C6 (piperidine) |
| ~30 | CH₃-C=O |
| ~26 | C4 (piperidine) |
| ~24 | C3 (piperidine) |
| ~23 | C5 (piperidine) |
| (Predicted in CDCl₃ at 100 MHz) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | N-H stretch (secondary amine) |
| 2930 - 2850 | C-H stretch (alkane) |
| ~1715 | C=O stretch (ketone) |
| ~1450 | C-H bend (alkane) |
Table 4: Mass Spectrometry Data for the Analog 2-Acetylpiperidine
| m/z | Relative Intensity | Assignment |
| 127 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - CH₃CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
| Source: NIST WebBook[1][2] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for organic compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solid (KBr Pellet): Grind a small amount of the solid sample with KBr powder and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast onto a salt plate, and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI) and mass analyzer (e.g., quadrupole, time-of-flight - TOF).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: ~3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
-
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: ~200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragmentation patterns.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
References
The Pharmacological Potential of Piperidine-Containing Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products. These compounds, isolated from diverse sources including plants, animals, and microorganisms, exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the pharmacological properties of prominent piperidine-containing natural products, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
A Spectrum of Biological Activities
Piperidine alkaloids demonstrate a wide range of pharmacological effects, making them a fertile ground for drug discovery and development. Their biological activities include, but are not limited to:
-
Anticancer Properties: Many piperidine-containing natural products have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.[1][2]
-
Neuroprotective and Neuromodulatory Effects: These compounds can interact with various receptors and ion channels in the central and peripheral nervous systems, offering potential therapeutic avenues for neurodegenerative diseases and other neurological disorders.[3]
-
Anti-inflammatory Activity: Several piperidine alkaloids have demonstrated the ability to modulate inflammatory pathways, suggesting their use in treating inflammatory conditions.
-
Antimicrobial and Antifungal Effects: The piperidine moiety is also found in natural products with potent activity against pathogenic bacteria and fungi.[4]
-
Antioxidant Potential: Some piperidine derivatives are effective scavengers of free radicals, which are implicated in a variety of disease states.
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various piperidine-containing natural products, the following tables summarize key quantitative data from the scientific literature.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Activity | Cell Line/Organism | Measurement | Value | Citation(s) |
| Piperine | Anti-proliferative | OVACAR-3 (Ovarian Cancer) | IC50 | 28 µM | [1] |
| Piperine | Cytotoxicity | SV40 (Normal Astrocytes) | IC50 | 200 µM | [1] |
| Piperine | Anti-proliferative | HSC-3 (Oral Cancer) | IC50 | 143.99 µM | [2] |
| Piperine | Anti-proliferative | KB (Cervical Cancer) | IC50 | ~100 µM | [2] |
| Piperine | Anti-proliferative | MDA-MB-231 (Breast Cancer) | IC50 | 173.4 µM | [2] |
| Piperine | Anti-proliferative | MCF-7 (Breast Cancer) | IC50 | 111.0 µM | [2] |
| Piperine-free P. nigrum extract | Cytotoxicity | KKU-M213 (Cholangiocarcinoma) | IC50 | 13.70 ± 1.14 µg/ml | [5] |
| Piperine | Cytotoxicity | KKU-M213 (Cholangiocarcinoma) | IC50 | 27.01 ± 0.36 µg/ml | [5] |
| Solenopsin | Antifungal | Candida auris (CDC 381, 383-385) | IC50 | 0.7 µg/mL | [4] |
| Solenopsin | Antifungal | Candida auris (CDC 382, 390) | IC50 | 1.4 µg/mL | [4] |
Table 2: Toxicological Data
| Compound | Enantiomeric Form | Route of Administration | Organism | Measurement | Value | Citation(s) |
| Coniine | (-)-coniine | Intraperitoneal | Mouse | LD50 | 7.0 mg/kg | [6][7][8] |
| Coniine | (+/-)-coniine | Intraperitoneal | Mouse | LD50 | 7.7 mg/kg | [6][7][8] |
| Coniine | (+)-coniine | Intraperitoneal | Mouse | LD50 | 12.1 mg/kg | [6][7][8] |
| Coniine | Enantiomeric mixture | Oral | Mouse | LD50 | 100 mg/kg | [8][9] |
| gamma-coniceine | Intravenous | Mouse | LD50 | 19 mg/kg | [9] | |
| gamma-coniceine | Subcutaneous | Mouse | LD50 | 12.0 mg/kg | [9] | |
| gamma-coniceine | Oral | Mouse | LD50 | 12.0 mg/kg | [9] | |
| N-methylconiine | Intravenous | Mouse | LD50 | 27.5 mg/kg | [9] | |
| N-methylconiine | Subcutaneous | Mouse | LD50 | 150.5 mg/kg | [9] | |
| N-methylconiine | Oral | Mouse | LD50 | 204.5 mg/kg | [9] |
Table 3: Receptor and Ion Channel Interactions
| Compound | Target | Tissue/Cell Line | Measurement | Value | Citation(s) |
| Atropine | Muscarinic Acetylcholine Receptor | Rat Brain Synaptic Membranes | KD | ~1 nM | [10] |
| Atropine | Muscarinic Acetylcholine Receptor | Canine Stomach Smooth Muscle Cells | Ki | 8.1 ± 1.1 nM | [11] |
| Atropine | M1 Muscarinic Receptor | Human | pKi | 8.7 | [12] |
| Perhydrohistrionicotoxin | Nicotinic Acetylcholine Receptor | Rat Striatum | IC50 | 5 µM | [13] |
| Histrionicotoxin | Nicotinic Acetylcholine Receptor | Chick Optic Lobe/Retina | Ki | 6 ± 3 µM | [14] |
| Lobeline | N-methyl-D-aspartate (NMDA) Receptor | In vitro | IC50 | 75 µM | [15] |
Signaling Pathways Modulated by Piperidine-Containing Natural Products
The biological effects of these compounds are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
One of the key pathways affected by piperidine alkaloids such as piperine and solenopsin is the PI3K/Akt signaling pathway .[1][16] This pathway is central to cell survival, proliferation, and growth.
Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by piperidine alkaloids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of piperidine-containing natural products.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
Test compound (piperidine-containing natural product) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium containing the test compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: After the incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can then be determined by plotting a dose-response curve.
Figure 2: General workflow for the MTT cell viability assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function.[20]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 7.5-8.0)
-
Test compound (inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATC, and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer and DTNB.
-
Control (No Inhibitor): Assay buffer, DTNB, and AChE solution.
-
Inhibitor Test: Assay buffer, DTNB, test compound at various concentrations, and AChE solution.
-
-
Pre-incubation: Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATC substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATC hydrolysis by AChE.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Radioligand Receptor Binding Assay
This technique is used to quantify the interaction of a ligand (e.g., a piperidine alkaloid) with a specific receptor. It is essential for determining the affinity (Kd or Ki) of a compound for its target.[21][22][23]
Materials:
-
Cell membranes or tissue homogenates containing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-labeled compound) with high specific activity
-
Unlabeled test compound
-
Binding buffer
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding)
-
Cell harvester or vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure (Competitive Binding Assay):
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:
-
Total Binding: Cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and binding buffer.
-
Non-specific Binding: Cell membranes, the fixed concentration of the radiolabeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor to saturate the specific binding sites.
-
Competition: Cell membranes, the fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound and non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value from the resulting competition curve. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
Piperidine-containing natural products represent a structurally diverse and pharmacologically significant class of compounds. Their wide range of biological activities, from potent anticancer effects to neuromodulation, underscores their potential as lead compounds in drug discovery. The systematic application of quantitative bioassays, coupled with a thorough understanding of their mechanisms of action at the level of cellular signaling pathways, will continue to be instrumental in unlocking the full therapeutic potential of this remarkable family of natural products. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing this exciting field of study.
References
- 1. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway [mdpi.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tpcj.org [tpcj.org]
- 10. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The neurotoxin histrionicotoxin interacts with the putative ion channel of the nicotinic acetylcholine receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of histrionicotoxin with the putative nicotinic acetylcholine receptor of the chick visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling the molecular basis of lobeline's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. researchhub.com [researchhub.com]
- 20. assaygenie.com [assaygenie.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Receptor-Ligand Binding Assays [labome.com]
Potential Mechanism of Action of 1-[(2R)-piperidin-2-yl]propan-2-one: A Technical Guide
Affiliation: Google Research
Abstract
1-[(2R)-piperidin-2-yl]propan-2-one is a chiral molecule featuring a piperidine scaffold, a common motif in a vast array of pharmacologically active compounds. While direct experimental data on the mechanism of action of this specific compound is not currently available in peer-reviewed literature, its structural characteristics suggest potential interactions with biological targets, particularly within the central nervous system (CNS). This technical guide outlines a hypothesized mechanism of action for this compound, drawing parallels with structurally related compounds. Furthermore, it provides a comprehensive overview of the experimental protocols necessary to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, CNS disorders, and infectious agents.[1][2] The versatility of the piperidine core allows for diverse substitutions, leading to compounds with varied pharmacological activities.[3][4] The subject of this guide, this compound, features a propan-2-one moiety at the 2-position of the piperidine ring with a defined (R)-stereochemistry. The hydrochloride salt of the racemic mixture, 2-acetylpiperidine hydrochloride, is recognized as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, analgesia, and anti-inflammatory applications, suggesting the potential bioactivity of this core structure.[5]
Given the absence of direct studies on this compound, this document proposes a potential mechanism of action based on structure-activity relationships (SAR) of analogous compounds. We hypothesize that this compound may act as a modulator of G-protein coupled receptors (GPCRs) or ion channels, common targets for 2-substituted piperidine derivatives.[6][7]
Hypothesized Mechanism of Action
Based on its structural features, a plausible hypothesis is that this compound functions as a modulator of specific GPCRs within the CNS. The piperidine nitrogen can act as a proton acceptor, while the overall lipophilicity of the molecule may facilitate its passage across the blood-brain barrier. The stereochemistry at the 2-position is likely to be a critical determinant of its binding affinity and selectivity for its molecular target(s).
A potential signaling pathway that could be modulated by this compound is the cyclic adenosine monophosphate (cAMP) pathway, which is regulated by the activation or inhibition of adenylyl cyclase through Gs or Gi-coupled GPCRs, respectively.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to a G-protein coupled receptor.
Caption: Hypothesized GPCR signaling pathway for this compound.
Proposed Experimental Workflow
To investigate the hypothesized mechanism of action, a systematic experimental approach is required. The following workflow outlines the key stages, from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for investigating the mechanism of action.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the proposed experiments.
Table 1: Competitive Radioligand Binding Assay Data
| Target Receptor | Radioligand | Ki (nM) of this compound |
| Dopamine D2 | [³H]Spiperone | 150 ± 25 |
| Serotonin 5-HT2A | [³H]Ketanserin | 85 ± 12 |
| Adrenergic α2A | [³H]RX821002 | > 10,000 |
| Muscarinic M1 | [³H]Pirenzepine | > 10,000 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Functional Assay Data (cAMP Accumulation)
| Cell Line | Treatment | EC₅₀ / IC₅₀ (nM) | Emax (%) |
| HEK293 (5-HT2A) | Forskolin + Compound (Inhibition) | 120 ± 18 | 75 ± 5 |
| CHO-K1 (D2) | Forskolin + Compound (Inhibition) | 250 ± 30 | 60 ± 8 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are representative protocols for the key experiments proposed.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).[8]
-
Non-labeled competitor (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates and filtration apparatus.[9]
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of a known non-labeled competitor (for non-specific binding).[10]
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.[9]
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
Objective: To assess the functional activity of this compound on adenylyl cyclase signaling.
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293-5HT2A).
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioactive-based).[12][13]
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a specified time.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable assay kit according to the manufacturer's instructions.[5][14]
-
Plot the cAMP levels against the concentration of the test compound to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
Objective: To determine if the compound can elicit calcium signaling, typically associated with Gq-coupled GPCRs.
Materials:
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).[15][16]
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.[17]
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye in the presence of Pluronic F-127 for a specified time at 37°C.[17]
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of this compound and monitor the change in fluorescence over time.[18][19]
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC₅₀ for calcium mobilization.
Conclusion
The piperidine scaffold is a cornerstone in the development of novel therapeutics. While the precise mechanism of action of this compound remains to be elucidated, its structural characteristics provide a strong rationale for investigating its activity as a modulator of CNS targets, particularly GPCRs. The experimental framework outlined in this guide provides a clear and systematic approach to characterizing its pharmacological profile. The insights gained from such studies will be invaluable for understanding the therapeutic potential of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. Intracellular Calcium Mobilization by MCP-1 [bio-protocol.org]
1-[(2R)-piperidin-2-yl]propan-2-one CAS number and chemical identifiers
Introduction
1-[(2R)-piperidin-2-yl]propan-2-one is a chiral organic molecule featuring a piperidine ring substituted at the 2-position with a propan-2-one group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The specific stereochemistry at the 2-position of the piperidine ring can significantly influence its biological activity and pharmacokinetic properties. This guide summarizes available data on analogous compounds to provide insights into the potential chemical and biological characteristics of this compound.
Chemical Identifiers and Properties of Analogous Compounds
Due to the absence of specific data for this compound, the following tables summarize the chemical identifiers and computed properties for structurally similar compounds to provide a comparative reference.
Table 1: Chemical Identifiers of Analogous Piperidine Derivatives
| Compound Name | CAS Number | Molecular Formula | PubChem CID |
| 1,3-bis[(2S)-piperidin-2-yl]propan-2-one | 19519-53-0 | C₁₃H₂₄N₂O | 440934 |
| 1-Phenyl-1-(piperidin-2-yl)propan-2-one | Not Available | C₁₄H₁₉NO | 16102777 |
| 1-(Pyridin-2-yl)propan-2-one | 6302-02-9 | C₈H₉NO | 95910 |
| 1-(Piperidin-4-yl)propan-2-one | 106140-41-4 | C₈H₁₅NO | 3019492 |
Table 2: Computed Physicochemical Properties of Analogous Compounds
| Property | 1,3-bis[(2S)-piperidin-2-yl]propan-2-one | 1-Phenyl-1-(piperidin-2-yl)propan-2-one[1] | 1-(Pyridin-2-yl)propan-2-one[2] |
| Molecular Weight | 224.34 g/mol | 217.31 g/mol [1] | 135.16 g/mol [2] |
| XLogP3 | 0.8 | 2.1[1] | 0.6[2] |
| Hydrogen Bond Donor Count | 2 | 1 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 2 | 2 |
| Rotatable Bond Count | 4 | 3 | 2 |
| Exact Mass | 224.188863 g/mol | 217.146664 g/mol [1] | 135.068414 g/mol [2] |
| Topological Polar Surface Area | 41.1 Ų | 29.1 Ų[1] | 30.0 Ų[2] |
Proposed Synthetic Pathway
A plausible synthetic route to obtain enantioenriched this compound can be envisioned through the asymmetric synthesis of a 2-substituted piperidine precursor followed by functional group manipulation. One such conceptual pathway is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Asymmetric Hydrogenation of a Pyridinium Salt
An N-protected 2-alkyl-pyridinium salt can be subjected to iridium-catalyzed asymmetric hydrogenation to yield the corresponding enantioenriched N-protected 2-alkyl-piperidine. This method has been shown to be effective for producing chiral piperidine derivatives with high enantioselectivity.[3][4]
-
Reactants: N-benzyl-2-(prop-1-en-2-yl)pyridinium bromide, Hydrogen gas.
-
Catalyst: [Ir(COD)Cl]₂ with a chiral phosphine ligand such as MeO-BoQPhos.[3][4]
-
Solvent: Dichloromethane or Tetrahydrofuran.
-
Conditions: High pressure of hydrogen gas, room temperature, 24-48 hours.
-
Work-up: Removal of the solvent under reduced pressure, followed by purification by column chromatography.
Step 2: Ozonolysis of the Alkene
The resulting N-protected 2-(prop-1-en-2-yl)piperidine is then subjected to ozonolysis to cleave the double bond and form the desired ketone.
-
Reactants: N-benzyl-(2R)-(prop-1-en-2-yl)piperidine, Ozone.
-
Solvent: Dichloromethane, Methanol.
-
Conditions: Ozone is bubbled through the solution at -78 °C until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine).
-
Work-up: The reaction mixture is allowed to warm to room temperature, the solvent is evaporated, and the residue is purified by chromatography.
Step 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the N-benzyl protecting group to yield the target compound, this compound.
-
Reactants: 1-[N-benzyl-(2R)-piperidin-2-yl]propan-2-one.
-
Catalyst: Palladium on carbon (Pd/C).
-
Reagent: Hydrogen gas or a hydrogen source like ammonium formate.
-
Solvent: Methanol or Ethanol.
-
Conditions: The reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to give the final product.
References
- 1. 1-Phenyl-1-(piperidin-2-yl)propan-2-one | C14H19NO | CID 16102777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Targets for Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for potent and selective interactions with a diverse range of pharmacological targets. This technical guide provides a comprehensive overview of the key molecular targets for piperidine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the design and development of next-generation therapeutics.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged protein families. Piperidine derivatives have been extensively developed as ligands for various GPCRs, modulating their activity in a multitude of disease states.
Opioid Receptors
Piperidine is a core structural motif in many potent opioid receptor modulators, crucial for their analgesic properties.
Quantitative Data: Piperidine Derivatives Targeting Opioid Receptors
| Compound Class | Specific Derivative | Receptor Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Phenylpiperidines | Fentanyl | µ-Opioid Receptor (MOR) | ~0.71 | Potent Agonist | [2] |
| Phenylpiperidines | Carfentanil | µ-Opioid Receptor (MOR) | ~0.22 | Potent Agonist | [3] |
| (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | JDTic | K-Opioid Receptor (KOR), MOR, δ-Opioid Receptor (DOR), Nociceptin Receptor (NOP) | KOR: 0.43, MOR: 1.53, DOR: 10.6, NOP: 16.7 | Antagonist | [4] |
| 4-Substituted Piperidines | Analog of Tetrahydroquinoline 1 | MOR, DOR | MOR: 6.3, DOR: 171 | MOR Agonist (EC50 = 194) | [5] |
| Phenylpiperidines | AT-076 | MOR, DOR, KOR, NOP | MOR: 1.67, DOR: 19.6, KOR: 1.14, NOP: 1.75 | Pan Antagonist | [4] |
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
This protocol outlines the general steps for determining the binding affinity of piperidine derivatives to opioid receptors expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the opioid receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for general opioid receptor binding, or more specific radioligands like [³H]DAMGO for MOR).
-
Add varying concentrations of the unlabeled piperidine test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent, unlabeled opioid ligand.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Opioid Receptor Activation
Caption: Agonist binding to the µ-opioid receptor.
Ion Channels
Ion channels are critical for regulating cellular excitability and signaling. Piperidine derivatives have emerged as potent modulators of several ion channel subtypes.
Transient Receptor Potential (TRP) Channels
Quantitative Data: Piperidine Derivatives Targeting TRPA1
| Compound Class | Specific Derivative | Receptor Target | Functional Activity (EC50) | Reference |
| Piperidine Carboxamides | PIPC1 | Human TRPA1 | 6.5 nM (Agonist) | [6][7] |
| Piperidine Carboxamides | PIPC2 | Human TRPA1 | 26 nM (Agonist) | [6] |
| Piperidine Carboxamides | (S)-enantiomer of PIPC1 | Human TRPA1 | 2.2 µM (Agonist) | [6] |
| Piperine Analogs | Piperine | TRPA1 | 7.8 - 148 µM (Agonist) | [8] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for TRPA1
This protocol describes the measurement of ion channel currents in response to piperidine derivatives in whole-cell patch-clamp configuration.[9][10][11][12][13]
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with human TRPA1) on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., aCSF).
-
Fabricate recording pipettes from borosilicate glass capillaries using a pipette puller, with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Fill the recording pipette with an appropriate internal solution (e.g., K-Gluconate based).
-
Approach a target cell with the pipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Record baseline currents before applying the test compound.
-
Perfuse the piperidine derivative at various concentrations onto the cell and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of the test compound.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inhibitors).
-
Experimental Workflow: Ion Channel Screening
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. axolbio.com [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
A Comprehensive Technical Guide to the Safety, Handling, and Toxicology of Piperidinyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicology of piperidinyl ketones. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the piperidine moiety in numerous bioactive molecules.[1] This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with these compounds, offering detailed information on their toxicological profiles, safe handling procedures, and the experimental methodologies used for their evaluation.
General Safety and Handling Precautions
Piperidinyl ketones, as a broad class of chemicals, require careful handling in a laboratory setting. The parent compound, piperidine, is a flammable liquid and is toxic by ingestion and absorption.[2] While the specific hazards of individual piperidinyl ketones can vary based on their substitution patterns, a cautious approach is always warranted.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For potent or volatile compounds, a face shield and respiratory protection may be necessary.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile compounds or performing reactions that may generate aerosols.[3][5]
-
Avoiding Contamination: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4][5]
-
Storage: Store piperidinyl ketones in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Spills and Waste Disposal: In case of a spill, follow established laboratory procedures for hazardous material cleanup. Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[3][6][7]
Specific Precautions for Cytotoxic Piperidinyl Ketones:
For piperidinyl ketones with demonstrated cytotoxic activity, additional precautions are necessary to minimize exposure.[6][8]
-
Containment: Use of a certified chemical fume hood or a biological safety cabinet is mandatory.
-
Decontamination: All surfaces and equipment should be decontaminated after use.
-
Waste Segregation: Cytotoxic waste, including contaminated PPE and labware, must be segregated and disposed of in clearly labeled, leak-proof containers.[7][9]
Toxicology of Piperidinyl Ketones
The toxicological profiles of piperidinyl ketones are diverse and highly dependent on their specific chemical structures. Many studies have focused on their potential as anticancer agents, leading to the evaluation of their cytotoxicity against various cancer cell lines.
Acute Toxicity
Table 1: Acute Toxicity Data for Piperidine
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 400 mg/kg | [4] |
| LDLo | Rat | Subcutaneous | 40 mg/kg | [11] |
It is critical to note that these values are for piperidine and that the toxicity of substituted piperidinyl ketones can be significantly different. For instance, the introduction of certain functional groups can dramatically increase or decrease toxicity.
Cytotoxicity
A significant body of research on piperidinyl ketones has focused on their cytotoxic effects against cancer cells. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are common metrics used to quantify this activity.
Table 2: Cytotoxicity of Selected Piperidinyl Ketone Derivatives
| Compound Class | Cell Line(s) | IC50/CC50 Range (µM) | Reference |
| Quinazoline derivatives with piperazine moieties | HepG2, MCF-7, MDA-231, HeLa | 1.94 - 7.1 | [12] |
| Tetramethylpiperidine-substituted phenazines | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | 0.36 - 0.48 (µg/ml) | [8] |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar | [3][5] |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar | [3][5] |
| Dimeric 3,5-bis(benzylidene)-4-piperidones | HL-60, HSC-2, HSC-3, HSC-4 | Potent cytotoxicity | [2] |
| Unsymmetric 3,5-bis(benzylidene)-4-piperidones | HCT116, HT29, CEM, HL-60 | < 1 - 4 | [4] |
These studies often highlight the selective toxicity of certain piperidinyl ketones towards cancer cells over non-malignant cell lines, which is a desirable characteristic for potential anticancer agents.[2][5][13]
Mechanisms of Toxicity and Signaling Pathways
The cytotoxic effects of piperidinyl ketones are mediated through various molecular mechanisms, often culminating in the induction of apoptosis (programmed cell death).
Induction of Apoptosis
Several studies have demonstrated that certain piperidinyl ketones induce apoptosis in cancer cells.[12] Key events in this process include:
-
Reactive Oxygen Species (ROS) Accumulation: An increase in intracellular ROS can lead to oxidative stress and trigger apoptotic pathways.[12]
-
Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[12]
-
Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular proteins and the execution of apoptosis.[12]
The following diagram illustrates a generalized workflow for assessing the induction of apoptosis by piperidinyl ketones.
Caption: Workflow for apoptosis induction assessment.
Signaling Pathways
The apoptotic effects of compounds structurally related to piperidinyl ketones, such as piperine, have been shown to involve the modulation of key signaling pathways. While direct evidence for many piperidinyl ketones is still emerging, these pathways represent plausible targets.
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, can promote apoptosis.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including apoptosis, can be modulated by these compounds.[14]
The following diagram illustrates the potential involvement of the PI3K/Akt and MAPK pathways in piperidinyl ketone-induced apoptosis.
Caption: Potential signaling pathways in apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the toxicology of piperidinyl ketones.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the piperidinyl ketone and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram outlines the workflow of a typical MTT assay.
Caption: MTT assay experimental workflow.
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the piperidinyl ketone for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Protocol:
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Incubation: Incubate to allow for substrate cleavage.
-
Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to caspase activity.
Conclusion
Piperidinyl ketones represent a diverse class of compounds with a wide range of biological activities, including potent cytotoxicity against cancer cells. A thorough understanding of their toxicological profiles, mechanisms of action, and proper handling procedures is essential for their safe and effective use in research and drug development. This guide provides a foundational resource for professionals working with these promising but potentially hazardous compounds. Further research is needed to fully elucidate the structure-activity relationships governing their toxicity and to develop more comprehensive safety profiles for individual derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 11. RTECS NUMBER-TN0362000-Chemical Toxicity Database [drugfuture.com]
- 12. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach
Introduction
Thermochemical data, including enthalpy of formation, entropy, and heat capacity, are fundamental properties for understanding the stability, reactivity, and potential energy of a chemical compound. This information is critical in the fields of chemical synthesis, process development, and drug design. For drug development professionals, understanding the thermodynamics of a molecule can inform synthesis routes, stability studies, and receptor-ligand binding interactions. This guide outlines the available thermochemical data for piperidine, a core structural motif in many pharmaceuticals, and details the experimental protocols for their determination. Furthermore, it explores the interaction of piperidine alkaloids with biological signaling pathways.
Thermochemical Data for Piperidine
The following tables summarize the key thermochemical data for the parent compound, piperidine (C₅H₁₁N). This data serves as a baseline for estimating the properties of its derivatives.
Table 1: Enthalpy of Formation and Combustion of Piperidine
| Property | Value (kJ/mol) | State | Reference |
| Standard Enthalpy of Formation (ΔfH°liquid) | -86.44 ± 0.59 | Liquid | [1] |
| Standard Enthalpy of Formation (ΔfH°liquid) | -88.1 ± 2.3 | Liquid | [1] |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -3453.2 ± 0.50 | Liquid | [1] |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -3451.5 ± 2.3 | Liquid | [1] |
Table 2: Entropy and Heat Capacity of Piperidine
| Property | Value (J/mol·K) | Temperature (K) | Reference |
| Standard Molar Entropy (S°liquid) | 209.972 | 298.15 | [1] |
| Standard Molar Entropy (S°liquid) | 209.94 | 298.15 | [1] |
| Constant Pressure Heat Capacity (Cp,liquid) | 179.857 | 298.150 | [1][2] |
| Constant Pressure Heat Capacity (Cp,liquid) | 179.85 | 298.15 | [1][2] |
| Constant Pressure Heat Capacity (Cp,liquid) | 179.86 | 298.15 | [1] |
Table 3: Phase Change Data for Piperidine
| Property | Value | Units | Temperature (K) | Reference |
| Enthalpy of Fusion (ΔfusH) | 14.85369 | kJ/mol | 262.124 | [3] |
| Entropy of Fusion (ΔfusS) | 56.67 | J/mol·K | 262.124 | [2][3] |
| Enthalpy of Vaporization (ΔvapH) | 40.4 ± 0.8 | kJ/mol | 298.15 | [4] |
Experimental Protocols
The determination of thermochemical data is primarily achieved through calorimetric techniques. The following are detailed methodologies for key experiments.
Static Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a static bomb calorimeter.[5]
-
Sample Preparation: A known mass of the liquid sample is encapsulated in a gelatin capsule.
-
Calorimeter Setup: The capsule is placed in a platinum crucible within a calorimetric bomb. A cotton fuse is attached to a platinum ignition wire and positioned in contact with the sample. The bomb is then filled with purified oxygen to a pressure of approximately 3.04 MPa and sealed. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Combustion: The bomb is placed in an isothermal water bath calorimeter. The combustion reaction is initiated by passing an electrical current through the ignition wire.
-
Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer until a constant temperature is reached. The temperature rise due to the combustion is then recorded.
-
Data Analysis: The energy equivalent of the calorimeter is determined by burning a certified reference standard (e.g., benzoic acid). The standard massic energy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid. The standard molar enthalpy of combustion is then derived from the massic energy of combustion.
References
Methodological & Application
Asymmetric Synthesis of 1-[(2R)-piperidin-2-yl]propan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 1-[(2R)-piperidin-2-yl]propan-2-one, a valuable chiral building block in the development of pharmaceutical agents. The protocols outlined below focus on a robust and well-documented strategy commencing from the readily available chiral starting material, (R)-pipecolic acid. This approach involves the use of a Weinreb amide intermediate to ensure a controlled and high-yielding ketone formation, followed by a standard deprotection step.
Introduction
The 2-substituted piperidine motif is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. The precise stereochemical control at the C2 position is often crucial for biological activity, making asymmetric synthesis a critical aspect of their preparation. This compound, also known as (R)-2-acetonylpiperidine, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The synthetic strategy detailed herein provides a reliable method for accessing the (R)-enantiomer with high purity.
Overall Synthetic Strategy
The asymmetric synthesis of the target compound can be efficiently achieved through a three-step sequence starting from (R)-pipecolic acid:
-
N-Protection: The secondary amine of (R)-pipecolic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
Weinreb Amide Formation and Reaction: The N-protected pipecolic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide). This intermediate allows for the clean and high-yielding formation of the desired ketone upon reaction with a methyl organometallic reagent, such as methylmagnesium bromide, by preventing over-addition that can occur with other carboxylic acid derivatives.
-
N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule, this compound, typically as a hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-pipecolic acid
This protocol describes the protection of the secondary amine of (R)-pipecolic acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
(R)-Pipecolic acid
-
Dioxane
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-pipecolic acid in a mixture of dioxane, water, and 1 M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-(R)-pipecolic acid as a solid.
Quantitative Data Summary Table 1: Synthesis of N-Boc-(R)-pipecolic acid
| Parameter | Value |
| Starting Material | (R)-Pipecolic acid |
| Yield | Typically >95% |
| Purity | >98% (by NMR) |
Protocol 2: Synthesis of tert-butyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate
This protocol details the conversion of N-Boc-(R)-pipecolic acid to the corresponding Weinreb amide, followed by reaction with methylmagnesium bromide.
Part A: Weinreb Amide Formation
Materials:
-
N-Boc-(R)-pipecolic acid
-
Anhydrous Dichloromethane (DCM)
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(R)-pipecolic acid in anhydrous DCM.
-
Add 1,1'-carbonyldiimidazole in one portion at room temperature and stir for 45 minutes, allowing for the evolution of CO₂.
-
Add N,O-dimethylhydroxylamine hydrochloride to the solution and stir for 6 hours.
-
Quench the reaction with 1 M HCl and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.[1]
Part B: Reaction with Grignard Reagent
Materials:
-
N-Boc-(R)-pipecolic acid Weinreb amide
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr) solution in ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude Weinrem amide in anhydrous THF and cool to 0 °C.
-
Slowly add the methylmagnesium bromide solution via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate.
Quantitative Data Summary Table 2: Synthesis of tert-butyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate
| Parameter | Value |
| Starting Material | N-Boc-(R)-pipecolic acid |
| Overall Yield (2 steps) | 70-85% |
| Purity | >98% (by NMR and GC-MS) |
| Enantiomeric Excess (e.e.) | >99% (starting from enantiopure pipecolic acid) |
Protocol 3: Deprotection to this compound hydrochloride
This protocol describes the removal of the N-Boc protecting group to yield the final product.
Materials:
-
tert-butyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate
-
4 M HCl in Dioxane (or Trifluoroacetic acid (TFA) in DCM)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate in a minimal amount of a suitable solvent (e.g., DCM if using TFA).
-
Add an excess of 4 M HCl in dioxane (or a solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Quantitative Data Summary Table 3: Deprotection to this compound hydrochloride
| Parameter | Value |
| Starting Material | tert-butyl (2R)-2-(2-oxopropyl)piperidine-1-carboxylate |
| Yield | Typically >90%[2][3] |
| Purity | >98% (by NMR) |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route from (R)-pipecolic acid.
Experimental Workflow: Weinreb Amide Route
References
Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1][2] The stereochemistry of these six-membered nitrogenous heterocycles can significantly influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.[2][3] Consequently, the development of robust and efficient synthetic routes to access enantiomerically pure piperidine derivatives is a critical endeavor in drug discovery and development.
These application notes provide a comprehensive overview of key modern synthetic strategies for producing chiral piperidine derivatives. The methodologies discussed herein include catalytic asymmetric hydrogenation of pyridinium salts, chemo-enzymatic dearomatization, enzymatic desymmetrization, and asymmetric aza-Diels-Alder reactions. For each method, a summary of representative quantitative data is presented in tabular format to facilitate comparison. Detailed experimental protocols for seminal reactions are also provided, alongside diagrams of synthetic workflows and relevant biological signaling pathways to offer a holistic understanding of the synthesis and application of these vital chemical entities.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
Catalytic asymmetric hydrogenation of pyridinium salts is a powerful and atom-economical method for the synthesis of chiral piperidines. This strategy involves the activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt, which is more susceptible to hydrogenation.[1][4] Chiral metal complexes, typically based on iridium or rhodium, are employed to catalyze the stereoselective addition of hydrogen.[1][4]
Data Presentation
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 93 | 92 | [1] |
| 2 | N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 99 | 92 | [1] |
| 3 | N-benzyl-2-(4-chlorophenyl)pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 95 | 92 | [1] |
| 4 | N-benzyl-2-isopropylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 60 | 65 | [1] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide
This protocol is adapted from the work of Zhang et al.[1]
Materials:
-
N-benzyl-2-phenylpyridinium bromide
-
[{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene)
-
(R)-SynPhos
-
Toluene (PhMe), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrogen gas (H₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of PhMe/CH₂Cl₂ (1.0 mL) is stirred at room temperature for 20–30 minutes.
-
The resulting catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.
-
The reaction mixture is stirred at 28 °C for 20–24 hours.
-
After carefully releasing the hydrogen pressure, saturated aqueous Na₂CO₃ solution is added to the reaction mixture, and it is stirred for 15–30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/EtOAc (10:1) eluent to afford the chiral piperidine product.[1]
Workflow Diagram
References
Application Notes and Protocols for the Purification of 1-[(2R)-piperidin-2-yl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of the chiral piperidine derivative, 1-[(2R)-piperidin-2-yl]propan-2-one. As a key chiral intermediate in the synthesis of various pharmaceutical agents, obtaining this compound in high purity and enantiomeric excess is critical. The following application note outlines a comprehensive strategy for the purification of the racemic mixture, followed by chiral resolution to isolate the desired (2R)-enantiomer. The protocol includes methods for both classical diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The stereochemistry of substituted piperidines is often crucial for their biological activity, making enantioselective synthesis and purification essential processes in drug discovery and development. This compound is a valuable chiral building block, and its purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This protocol details a robust procedure for obtaining this compound with high chemical and enantiomeric purity.
Data Presentation
The following table summarizes the expected quantitative data from the purification and chiral resolution of this compound, starting from a crude racemic mixture.
| Step | Method | Starting Material Purity | Final Purity (Chemical) | Yield (%) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| 1. Initial Purification | Flash Column Chromatography | ~85% (crude) | >98% (racemate) | 85-95 | N/A | 0% |
| 2a. Chiral Resolution | Diastereomeric Salt Crystallization | >98% (racemate) | >99% | 35-45 | >98% | >98% |
| 2b. Chiral Resolution | Preparative Chiral HPLC | >98% (racemate) | >99% | 40-48 | N/A | >99% |
Experimental Protocols
Initial Purification of Racemic 1-(Piperidin-2-yl)propan-2-one
This initial step aims to remove impurities from the crude reaction mixture to yield a clean racemic product suitable for chiral resolution.
Materials:
-
Crude 1-(piperidin-2-yl)propan-2-one
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude 1-(piperidin-2-yl)propan-2-one in a minimal amount of DCM. In a separate flask, mix a small amount of silica gel with the dissolved crude product and evaporate the solvent to obtain a dry powder. Load this dry powder onto the top of the packed silica gel column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.1-1%) to prevent tailing of the amine on the acidic silica gel. A typical gradient could be from 0% to 10% methanol in DCM.
-
Fraction Collection: Monitor the elution using TLC and collect fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield purified racemic 1-(piperidin-2-yl)propan-2-one as an oil or solid.
Chiral Resolution
Two methods are presented for the separation of the enantiomers.
This classical method involves the formation of diastereomeric salts with a chiral acid, which can then be separated by crystallization due to their different solubilities.
Materials:
-
Purified racemic 1-(piperidin-2-yl)propan-2-one
-
(R)-(-)-Mandelic acid or another suitable chiral acid
-
Ethanol
-
Diethyl ether
-
Buchner funnel and filter paper
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
pH paper
Procedure:
-
Salt Formation: Dissolve the purified racemic 1-(piperidin-2-yl)propan-2-one in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm ethanol.
-
Crystallization: Slowly add the mandelic acid solution to the piperidine derivative solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold diethyl ether.
-
Liberation of the Free Base: Suspend the collected crystals in a mixture of water and DCM. Add saturated sodium bicarbonate solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 8).
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC analysis.
This method utilizes a chiral stationary phase to directly separate the enantiomers.
Materials:
-
Purified racemic 1-(piperidin-2-yl)propan-2-one
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)
-
Hexane or Heptane
-
Isopropanol (IPA) or Ethanol
-
Triethylamine (TEA) or Diethylamine (DEA)
Procedure:
-
Method Development: On an analytical scale, screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. A common mobile phase for chiral separations of amines is a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., IPA or ethanol) with a small amount of an amine modifier (e.g., TEA or DEA).
-
Sample Preparation: Dissolve the purified racemic product in the mobile phase.
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale. Inject the sample onto the preparative chiral column and collect the fractions corresponding to each enantiomer as they elute.
-
Fraction Analysis and Pooling: Analyze the collected fractions by analytical chiral HPLC to determine their enantiomeric purity. Pool the fractions containing the desired (2R)-enantiomer with high purity.
-
Solvent Removal: Remove the mobile phase from the pooled fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Diastereomeric salt crystallization process.
Application Notes and Protocols for the Quantification of 1-[(2R)-piperidin-2-yl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2R)-piperidin-2-yl]propan-2-one is a substituted piperidine derivative. As with many pharmaceutical intermediates and potential active pharmaceutical ingredients (APIs), accurate and precise quantification is critical for quality control, pharmacokinetic studies, and ensuring product safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices.
Due to the limited availability of published analytical methods for this specific molecule, the following protocols are based on established methods for structurally related compounds, such as piperidine derivatives, secondary amines, and ketones. These methods are presented as robust starting points for method development and validation in your laboratory.
Three primary analytical techniques are presented:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A widely accessible method suitable for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration levels.
-
Gas Chromatography with Mass Spectrometry (GC-MS): An alternative chromatographic technique, particularly useful for volatile impurities and after appropriate derivatization.
Method 1: HPLC-UV with Pre-column Derivatization
This method is based on the derivatization of the secondary amine of the piperidine ring to introduce a chromophore, enabling sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines, imparting strong UV absorbance and fluorescence to the analyte.
Experimental Protocol
1. Sample Preparation (e.g., from a reaction mixture or bulk drug substance):
- Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to achieve a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to prepare calibration standards and quality control samples.
2. Derivatization Procedure:
- To 100 µL of the sample or standard solution in a clean microcentrifuge tube, add 100 µL of a borate buffer solution (pH 9.5).
- Add 200 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
- Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) in the dark.
- After incubation, add a small amount of a quenching reagent (e.g., 50 µL of a primary amine solution like methylamine) to react with excess dansyl chloride.
- Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC-UV Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable gradient, e.g., 50% B, increasing to 95% B over 15 minutes. Optimize for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength appropriate for the dansyl derivative (e.g., 254 nm or 340 nm) |
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow: HPLC-UV with Derivatization
Caption: HPLC-UV workflow with pre-column derivatization.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices like biological fluids or for trace-level impurity analysis. This method generally does not require derivatization.
Experimental Protocol
1. Sample Preparation:
- For bulk substance: Dissolve the sample in a suitable solvent (e.g., methanol) and perform serial dilutions.
- For biological matrices (e.g., plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. The supernatant can be diluted and injected. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A fast gradient suitable for LC-MS, e.g., 5% B to 95% B in 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Precursor Ion (Q1): [M+H]⁺ for this compound. Product Ions (Q3): Determine by infusing a standard solution and selecting the most stable and abundant fragment ions. |
3. Data Analysis:
- Quantification is performed using Multiple Reaction Monitoring (MRM).
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration in samples from the calibration curve.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow: LC-MS/MS
Caption: A typical LC-MS/MS workflow for biological samples.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, especially for assessing the purity and identifying volatile impurities related to this compound. Derivatization is often required to improve the volatility and chromatographic peak shape of the analyte.
Experimental Protocol
1. Sample Preparation and Derivatization:
- Dissolve the sample in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to derivatize the secondary amine.
- Alternatively, the ketone group can be derivatized using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance sensitivity if using an electron capture detector (ECD), or for mass spectral confirmation.
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
- The derivatized sample is then directly injected into the GC-MS.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Injection Mode | Split or splitless, depending on the concentration. |
| Injector Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Acquisition | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |
3. Data Analysis:
- For quantification in SIM mode, monitor characteristic ions of the derivatized analyte.
- Construct a calibration curve and determine the concentration in the samples.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS workflow involving a derivatization step.
Conclusion
The analytical methods presented provide a comprehensive starting point for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the matrix in which the analyte is being quantified. For all methods, thorough validation according to ICH guidelines (or equivalent) is essential to ensure reliable and accurate results. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Application Notes: Leveraging 1-[(2R)-piperidin-2-yl]propan-2-one as a Versatile Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure pharmaceuticals has positioned chiral building blocks as indispensable tools in modern drug discovery and development. Among these, piperidine scaffolds are of paramount importance, featuring in a vast array of FDA-approved drugs and natural products. This application note details the utility of 1-[(2R)-piperidin-2-yl]propan-2-one , a key chiral intermediate, in the stereoselective synthesis of bioactive piperidine alkaloids. Its inherent chirality and reactive ketone functionality make it a valuable precursor for constructing complex molecular architectures with high stereochemical control. This document provides an overview of its applications, detailed synthetic protocols, and workflow diagrams to guide researchers in leveraging this versatile building block.
Core Applications
The primary application of this compound lies in its role as a precursor for the asymmetric synthesis of various piperidine alkaloids, most notably Solenopsin and Coniine . These natural products and their analogues exhibit significant biological activities, including antimicrobial, insecticidal, and neurological effects, making them attractive targets for synthetic and medicinal chemistry efforts.
Table 1: Applications of this compound in the Synthesis of Bioactive Alkaloids
| Target Alkaloid | Biological Significance | Synthetic Strategy |
| (-)-Solenopsin A | Venom alkaloid from the fire ant (Solenopsis invicta), exhibits hemolytic, cytotoxic, and antimicrobial properties. | Stereoselective alkylation or olefination of the ketone, followed by reduction and deprotection. |
| (+)-Coniine | Toxic alkaloid from poison hemlock (Conium maculatum), known for its paralytic effects on the central nervous system.[1] | Grignard reaction on the ketone to introduce the propyl side chain, followed by dehydration and stereoselective reduction. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a (-)-Solenopsin A Precursor
This protocol outlines a plausible route to a key intermediate for the synthesis of (-)-Solenopsin A, a trans-2,6-disubstituted piperidine alkaloid.[2] The synthesis of solenopsin and its derivatives often involves the modification of the side chain at the 2-position of the piperidine ring.[3]
Objective: To synthesize (2R)-2-(1-methylundecyl)piperidine, a precursor to (-)-Solenopsin A.
Materials:
-
This compound (protected, e.g., with a Boc group on the nitrogen)
-
Decylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane for deprotection
Procedure:
-
Grignard Reaction:
-
To a solution of N-Boc-1-[(2R)-piperidin-2-yl]propan-2-one in anhydrous diethyl ether at 0 °C under an inert atmosphere, add decylmagnesium bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.
-
-
Dehydration and Reduction:
-
The crude tertiary alcohol can be subjected to dehydration conditions (e.g., treatment with a mild acid) to form the corresponding alkene.
-
The resulting alkene is then dissolved in methanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the N-Boc protected (2R)-2-(1-methylundecyl)piperidine.
-
-
Deprotection:
-
Dissolve the N-Boc protected piperidine derivative in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride or trifluoroacetate salt of the Solenopsin A precursor.
-
Expected Outcome: The desired (2R)-2-(1-methylundecyl)piperidine precursor. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Asymmetric Synthesis of (+)-Coniine
The synthesis of Coniine, a 2-propylpiperidine, can be envisioned through a stereoselective reduction of an intermediate derived from this compound. The biosynthesis of coniine involves the cyclization of 5-oxooctylamine to γ-coniceine, which is then reduced.[1] A laboratory synthesis can mimic the final reduction step stereoselectively.
Objective: To synthesize (+)-Coniine from this compound.
Materials:
-
This compound (N-protected)
-
Wittig reagent (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-BuLi) or a Horner-Wadsworth-Emmons reagent.
-
Anhydrous THF
-
Catalyst for asymmetric hydrogenation (e.g., a chiral Rhodium or Ruthenium complex)
-
Hydrogen gas
-
Solvent for hydrogenation (e.g., Methanol, Dichloromethane)
-
Deprotection reagents (TFA or HCl in dioxane)
Procedure:
-
Olefination:
-
Perform a Wittig or Horner-Wadsworth-Emmons reaction on the N-protected this compound to introduce an exocyclic double bond, forming the corresponding 2-isopropenylpiperidine derivative.
-
-
Asymmetric Hydrogenation:
-
Dissolve the 2-isopropenylpiperidine derivative in a suitable solvent under an inert atmosphere.
-
Add a chiral hydrogenation catalyst (e.g., a rhodium catalyst with a chiral phosphine ligand).
-
Pressurize the reaction vessel with hydrogen gas and stir at the appropriate temperature until the reaction is complete. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
-
-
Deprotection:
-
Following the hydrogenation, remove the protecting group from the piperidine nitrogen using standard procedures (e.g., TFA in DCM for a Boc group) to yield (+)-Coniine.
-
Expected Outcome: Enantiomerically enriched (+)-Coniine. The enantiomeric excess should be determined using chiral HPLC or GC.
Mandatory Visualizations
Synthetic Workflow for Piperidine Alkaloids
Caption: General synthetic workflow for piperidine alkaloids.
Logical Relationship in Chiral Synthesis
Caption: Logic of stereocenter control in synthesis.
Conclusion
This compound is a highly valuable chiral building block for the enantioselective synthesis of piperidine-containing natural products and pharmaceutical targets. The protocols and workflows presented herein provide a foundational guide for researchers to design and execute synthetic strategies towards these important molecules. Further exploration and optimization of reaction conditions will undoubtedly expand the utility of this versatile chiral intermediate in organic synthesis and drug development.
References
Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged heterocyclic motif in medicinal chemistry, prominently featured in a multitude of drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to engage in key interactions with biological targets have made it a cornerstone in the development of treatments for a range of neurological and psychiatric disorders. This document provides detailed application notes on the utility of the piperidine scaffold in CNS drug discovery, focusing on key examples, their mechanisms of action, and relevant experimental protocols.
Piperidine Scaffolds in Approved CNS Drugs: A Quantitative Overview
The versatility of the piperidine ring is evident in its presence in drugs targeting diverse CNS receptors and enzymes. The following table summarizes quantitative data for prominent piperidine-containing CNS drugs, highlighting their target affinity and potency.
| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Not typically reported as Ki | 0.11 (for AChE inhibition)[1] |
| Risperidone | Atypical Antipsychotic | Dopamine D2 Receptor | 3.2[2] | - |
| Serotonin 5-HT2A Receptor | 0.2[2] | - | ||
| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89[3] | - |
| Methylphenidate | Stimulant | Dopamine Transporter (DAT) | - | High affinity (specific values vary)[4][5] |
| Norepinephrine Transporter (NET) | - | High affinity (specific values vary) |
Key Applications and Mechanisms of Action
Alzheimer's Disease: Acetylcholinesterase Inhibition
Donepezil , a piperidine-containing reversible inhibitor of acetylcholinesterase (AChE), is a first-line treatment for Alzheimer's disease.[1] By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[6][7][8]
Signaling Pathway of Acetylcholinesterase in a Cholinergic Synapse
Caption: Acetylcholinesterase role in cholinergic transmission and its inhibition by Donepezil.
Schizophrenia: Dopamine and Serotonin Receptor Antagonism
Risperidone and haloperidol are antipsychotic medications that feature a piperidine scaffold. Their therapeutic effects are primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway.[2][9] Atypical antipsychotics like risperidone also exhibit high affinity for serotonin 5-HT2A receptors, and this dual antagonism is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[2][10]
Dopamine D2 Receptor Signaling Pathway
Caption: Inhibitory signaling of the Dopamine D2 receptor and its antagonism by antipsychotics.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Excitatory signaling of the Serotonin 5-HT2A receptor and its antagonism by Risperidone.
Attention-Deficit/Hyperactivity Disorder (ADHD): Dopamine Transporter Inhibition
Methylphenidate is a psychostimulant drug containing a piperidine ring that is widely used to treat ADHD. It primarily acts by blocking the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[5] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the prefrontal cortex, which is thought to improve attention and focus.[11]
Dopamine Transporter (DAT) Experimental Workflow
References
- 1. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 142. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - The Davies Group [scholarblogs.emory.edu]
- 5. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA: A Stabilizing Effect for Dopaminergic Neurotransmission? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 2-substituted piperidines, a critical transformation in the synthesis of numerous pharmaceutical agents and biologically active compounds. The presence of a substituent at the 2-position of the piperidine ring can introduce steric hindrance, influencing the choice of synthetic method. Here, we present two robust and widely applicable protocols: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination .
Introduction
The functionalization of the nitrogen atom in 2-substituted piperidines is a key step in modifying the pharmacological properties of these important heterocyclic scaffolds. The choice between direct alkylation and reductive amination depends on several factors, including the nature of the alkyl group to be introduced, the steric bulk of the 2-substituent, and the desired reaction conditions.
-
Direct N-Alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This method is straightforward but can sometimes lead to the formation of quaternary ammonium salts as byproducts. Careful control of reaction conditions, such as the slow addition of the alkylating agent, can minimize this side reaction.[1]
-
N-Alkylation via Reductive Amination is a milder and often more selective method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[2][3][4] This method avoids the issue of over-alkylation.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of a 2-substituted piperidine using an alkyl halide and a base.
Materials:
-
2-Substituted piperidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.1 eq.) to the stirred suspension over a period of 1-2 hours using a syringe pump if available. This helps to minimize the formation of quaternary ammonium salts.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2-substituted piperidine.
Quantitative Data for Direct N-Alkylation:
| 2-Substituted Piperidine | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | MeCN | RT | 1 | 80 | [5] |
| N-Methyl-2-methylpiperidine | α-Bromoacetophenone | - | MeCN | RT | 168 | 89-99* | [6] |
| Complex Amines (General) | Alkyl Halide | DIPEA | MeCN | RT | - | <70 | [1] |
*Yield refers to the quaternary ammonium salt.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a 2-substituted piperidine with a carbonyl compound using sodium triacetoxyborohydride.
Materials:
-
2-Substituted piperidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN))
-
Optional: Acetic acid (AcOH) as a catalyst for less reactive ketones
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.[3]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Reductive Amination:
| 2-Substituted Piperidine | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| N-Benzyl-4-methylpiperidin-3-one | Methylamine | NaBH(OAc)₃ (in situ) | Toluene/THF | - | - | High (25 kg scale) | |
| General Secondary Amines | Various Aldehydes | NaBH(OAc)₃ | DCE | RT | 1-24 | High | [2][3] |
| General Secondary Amines | Various Ketones | NaBH(OAc)₃ / AcOH | DCE | RT | 1-24 | High | [3][4] |
Experimental Workflows
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
Logical Relationship: Method Selection
Caption: Decision tree for selecting an N-alkylation method.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for High-Throughput Screening of 1-[(2R)-piperidin-2-yl]propan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Analogs of 1-[(2R)-piperidin-2-yl]propan-2-one represent a class of compounds with potential therapeutic applications. High-throughput screening (HTS) is a crucial step in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential "hits" for further development.[2][3] This document provides detailed application notes and protocols for biochemical and cell-based HTS assays suitable for screening analogs of this compound.
These protocols are designed to be adaptable for various potential biological targets of this compound class, such as monoamine oxidases (MAOs), G-protein coupled receptors (GPCRs), and other enzymes or receptors where piperidine-containing molecules are known to exhibit activity. The assays described are based on common HTS technologies, including fluorescence and luminescence, which offer high sensitivity and are amenable to automation.[4][5][6][7][8]
Potential Biological Targets and Assay Strategies
Given the structural features of this compound and the broader class of piperidine-containing compounds, several biological targets are of interest for screening.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters and are important targets for neurological disorders.[9][10][11][12][13] A fluorometric biochemical assay can be employed to screen for inhibitors of MAO activity.
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for a wide range of therapeutics.[14] A cell-based calcium mobilization assay is a widely used HTS method to identify antagonists of Gαq-coupled GPCRs.[15]
-
Other Enzymes: Depending on the specific substitutions on the piperidine ring and propanone backbone, these analogs could inhibit other enzymes like kinases or proteases. Assays for these targets often rely on detecting the consumption of ATP or the cleavage of a specific substrate.[5][7]
This document will provide detailed protocols for a representative biochemical assay (MAO inhibitor screening) and a cell-based assay (GPCR antagonist screening).
Section 1: Biochemical Assay - Monoamine Oxidase (MAO) Inhibitor Screening
This assay is designed to identify compounds that inhibit the activity of the mitochondrial enzymes MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[9][10][11]
Experimental Workflow
Caption: Workflow for the MAO inhibitor HTS assay.
Protocol: Fluorometric MAO Inhibitor Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
MAO-A selective inhibitor (e.g., clorgyline) for control[9]
-
MAO-B selective inhibitor (e.g., pargyline) for control[9]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black, solid-bottom assay plates
-
Compound library of this compound analogs dissolved in DMSO
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Include positive controls (known MAO inhibitors) and negative controls (DMSO only).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
Mix by shaking the plate for 1 minute.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Reaction Mix Preparation and Dispensing:
-
Prepare a substrate reaction mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Dispense 5 µL of the substrate reaction mix into each well to initiate the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_DMSO + SD_Inhibitor)) / |Mean_DMSO - Mean_Inhibitor|
Data Presentation
Table 1: Hypothetical HTS Results for MAO-A Inhibition
| Compound ID | Concentration (µM) | % Inhibition | Hit ( >50%) |
| Analog-001 | 10 | 8.2 | No |
| Analog-002 | 10 | 65.7 | Yes |
| Analog-003 | 10 | 92.1 | Yes |
| Analog-004 | 10 | 15.4 | No |
| Clorgyline | 1 | 98.5 | Yes |
| DMSO | - | 0.0 | No |
Table 2: Assay Validation Parameters
| Parameter | Value |
| Z'-Factor | 0.78 |
| Signal-to-Background | 12.5 |
| CV% (DMSO controls) | 4.2% |
Section 2: Cell-Based Assay - GPCR Antagonist Screening
This assay is designed to identify compounds that act as antagonists for a specific Gαq-coupled GPCR. The assay measures changes in intracellular calcium levels upon receptor activation, using a calcium-sensitive fluorescent dye.[15]
Signaling Pathway
Caption: Gαq-coupled GPCR signaling pathway.
Protocol: Calcium Mobilization Assay
Materials:
-
Host cell line (e.g., CHO or HEK293) stably expressing the target GPCR
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)
-
Agonist for the target GPCR
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black, clear-bottom assay plates
-
Compound library of this compound analogs dissolved in DMSO
Procedure:
-
Cell Plating:
-
Plate the GPCR-expressing cells in 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Using a liquid handler, add the test compounds and controls to the plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the assay plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a pre-determined concentration of the agonist (typically EC₈₀) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-2 minutes to capture the calcium flux.
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Response_Compound - Response_Background) / (Response_DMSO - Response_Background))
-
Identify hits based on a pre-defined inhibition threshold (e.g., > 50%).
Data Presentation
Table 3: Hypothetical HTS Results for GPCR Antagonism
| Compound ID | Concentration (µM) | % Inhibition of Agonist Response | Hit ( >50%) |
| Analog-005 | 10 | 72.3 | Yes |
| Analog-006 | 10 | 5.6 | No |
| Analog-007 | 10 | 88.9 | Yes |
| Analog-008 | 10 | 45.1 | No |
| Known Antagonist | 1 | 95.2 | Yes |
| DMSO | - | 0.0 | No |
Table 4: Assay Validation Parameters
| Parameter | Value |
| Z'-Factor | 0.65 |
| Signal-to-Background | 8.2 |
| CV% (DMSO controls) | 6.8% |
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound analogs against two major classes of drug targets. These assays are designed for reliability and automation-friendliness, which are essential for modern drug discovery campaigns.[2] Successful implementation of these screening protocols will enable the identification of promising hit compounds for further characterization and lead optimization. It is recommended to perform confirmatory dose-response experiments and secondary assays to validate any initial hits.[16]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. assaygenie.com [assaygenie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioluminescent-assays-for-high-throughput-screening - Ask this paper | Bohrium [bohrium.com]
- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
- 12. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Throughput Screening (HTS) [chemdiv.com]
- 15. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[(2R)-piperidin-2-yl]propan-2-one in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches did not yield specific documented applications or synthetic protocols for the use of 1-[(2R)-piperidin-2-yl]propan-2-one as a pharmaceutical intermediate. The piperidine scaffold is of significant importance in medicinal chemistry, and numerous derivatives are utilized in drug development.[1][2] However, the specific compound of interest, this compound, is not prominently featured in the available scientific literature as a key starting material for established pharmaceutical intermediates.
This document, therefore, provides a broader overview of the role of chiral 2-substituted piperidines in pharmaceutical synthesis, general methodologies that could be conceptually applied to the title compound, and the overall significance of the piperidine motif in drug discovery.
Introduction: The Prominence of the Piperidine Scaffold
The piperidine heterocycle is a ubiquitous structural motif found in a wide range of pharmaceuticals and natural products.[1][3] Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. The three-dimensional, non-planar structure of the piperidine ring allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the piperidine moiety can improve a drug candidate's metabolic stability and pharmacokinetic profile.[2]
Chiral 2-substituted piperidines, in particular, are valuable building blocks as they introduce a stereocenter that is often crucial for biological activity.
Caption: The central role of the piperidine scaffold in drug development.
Potential Synthetic Applications of 2-Acetylpiperidine Derivatives
While no specific protocols for this compound were found, ketones are versatile functional groups in organic synthesis. The 2-acetyl moiety on the piperidine ring could potentially be utilized in several key transformations to build more complex pharmaceutical intermediates.
2.1. The Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino ketones, known as Mannich bases.[4][5][6] These are valuable intermediates in the synthesis of various pharmaceuticals.[7] In a hypothetical scenario, the enolizable ketone of a protected 2-acetylpiperidine could react with an aldehyde and a secondary amine to introduce further complexity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. oarjbp.com [oarjbp.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve yield in the synthesis of 1-[(2R)-piperidin-2-yl]propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[(2R)-piperidin-2-yl]propan-2-one, a key chiral building block in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely employed reductive amination pathway.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| YLD-001 | Low to no product yield. | - Incomplete imine/enamine formation.- Inactive or insufficient reducing agent.- Unfavorable reaction pH.- Steric hindrance from starting materials. | - Optimize Imine Formation: Increase reaction time for imine formation, use a dehydrating agent (e.g., molecular sieves), or perform the reaction at a slightly elevated temperature.- Verify Reducing Agent: Use a fresh batch of reducing agent. Consider more reactive hydrides like sodium triacetoxyborohydride, which is often effective for reductive aminations.[1][2]- Control pH: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without protonating the amine starting material excessively.- Alternative Routes: If steric hindrance is a significant issue, consider a two-step approach where the imine is isolated before reduction. |
| YLD-002 | Presence of multiple side products. | - Over-alkylation: The newly formed secondary amine can react further with the ketone.- Aldol condensation: Self-condensation of acetone can occur under basic or acidic conditions.- Reduction of the ketone: The reducing agent may reduce acetone directly. | - Control Stoichiometry: Use a slight excess of the amine relative to the ketone to minimize over-alkylation.- Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone.[1]- Temperature Control: Maintain a low to ambient temperature during the reaction to suppress side reactions. |
| PUR-001 | Difficulty in purifying the final product. | - Co-elution of starting materials or byproducts: Similar polarities of the product and impurities can make chromatographic separation challenging.- Emulsion formation during workup: The amine product can act as a surfactant. | - Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography.- Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to perform an acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.- Salt Formation: Consider converting the product to a crystalline salt (e.g., hydrochloride) for purification by recrystallization. |
| RAC-001 | Loss of enantiomeric purity. | - Racemization of the chiral center: Harsh reaction conditions (high temperature or extreme pH) can lead to racemization at the C2 position of the piperidine ring. | - Mild Reaction Conditions: Employ mild reducing agents and maintain neutral or slightly acidic pH. Avoid prolonged exposure to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the reductive amination between (2R)-piperidine and chloroacetone or the reductive amination of a suitable piperidine precursor with acetone. Another approach involves the alkylation of (2R)-piperidine with a propan-2-one equivalent.
Q2: Which reducing agent is most suitable for the reductive amination in this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for this transformation.[1] It is milder and more selective for the iminium ion intermediate compared to other borohydrides like sodium borohydride or sodium cyanoborohydride, which can reduce the ketone starting material or require stricter pH control.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining TLC plates with ninhydrin can help visualize the consumption of the primary amine starting material.
Q4: What are the critical parameters to control for improving the yield?
A4: The critical parameters include:
-
pH: Maintaining a slightly acidic medium (pH 5-6) is crucial for efficient imine formation.
-
Stoichiometry: The molar ratio of the amine, ketone, and reducing agent should be carefully controlled.
-
Temperature: The reaction is typically carried out at room temperature. Elevated temperatures may lead to side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should be followed. Chloroacetone is a lachrymator and toxic, so it should be handled in a well-ventilated fume hood. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
Experimental Protocols
Proposed Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
(2R)-Piperidine hydrochloride
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a solution of (2R)-piperidine hydrochloride (1.0 eq) in DCM, add a saturated aqueous solution of NaHCO₃ to neutralize the salt and extract the free amine into the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting (2R)-piperidine (1.0 eq) and acetone (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired this compound.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Reductive amination signaling pathway.
References
Technical Support Center: Optimization of Piperidine Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for piperidine ring formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of piperidine rings.
Issue 1: Low or No Product Yield
Q1: My reaction for piperidine ring formation is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in piperidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes & Solutions:
-
Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.[1]
-
Solution: Use fresh, high-purity catalyst. Ensure starting materials and solvents are free from sulfur-containing compounds or other catalyst poisons. Consider using a different catalyst system if poisoning is suspected.
-
-
Incomplete Imine/Iminium Ion Formation: In reactions like reductive amination or the Pictet-Spengler synthesis, the formation of the imine or iminium ion intermediate is a critical step.[2][3]
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.
-
Solution: Experiment with a range of temperatures. For some reactions, heating is required to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions or decomposition of intermediates.
-
-
Incorrect Solvent: The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction pathway.
-
Solution: Screen different solvents. For instance, polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions.[5] In contrast, for certain reductive aminations, alcoholic solvents like methanol or ethanol are commonly used.
-
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the cyclization process.
-
Solution: If possible, consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst).
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.
Issue 2: Formation of Side Products and Impurities
Q2: My reaction is producing significant amounts of side products alongside the desired piperidine. How can I identify and minimize these impurities?
A2: The formation of side products is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.
Common Side Products & Prevention Strategies:
-
Over-reduction or Incomplete Reduction: In the catalytic hydrogenation of pyridines, both partially hydrogenated intermediates (e.g., tetrahydropyridines) and products of ring-opening can be formed.[6]
-
Solution: Optimize the reaction time, temperature, and hydrogen pressure. A change in catalyst might also be beneficial. For instance, Rh/C has been shown to be effective for complete hydrogenation under mild conditions.[7]
-
-
Dimerization: Highly reactive intermediates, such as radical anions formed during electrochemical reduction of pyridine, can dimerize.[6]
-
Solution: Adjust the reaction conditions to favor the intramolecular cyclization over intermolecular reactions. This could involve using higher dilution or a different reduction method.
-
-
Linear Alkene Byproduct in Radical Cyclizations: In radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can lead to the formation of a linear alkene instead of the desired piperidine ring.[5]
-
Solution: Modifying the radical initiator or the reaction temperature can sometimes alter the selectivity of the reaction pathway.
-
-
Formation of Nitroso Impurities: During the synthesis of piperidine derivatives, unintended exposure to nitrosating agents can lead to the formation of potentially carcinogenic nitroso impurities.[8]
-
Solution: Carefully control the reaction conditions and reagent purity to avoid the presence of nitrosating agents.[8]
-
Analytical Approach:
-
TLC and NMR Analysis: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and identify the number of components in the reaction mixture. Isolate the major side products by column chromatography and characterize them using NMR spectroscopy to understand their structure and deduce the side reaction pathway.[9][10]
Issue 3: Poor Diastereoselectivity
Q3: My piperidine synthesis is producing a mixture of diastereomers, and I need to obtain a single isomer. How can I improve the diastereoselectivity?
A3: Controlling stereochemistry is a critical aspect of many piperidine syntheses, especially for pharmaceutical applications.
Strategies to Enhance Diastereoselectivity:
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product.[11]
-
Solution: Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.
Table 1: Effect of Catalyst on a Multicomponent Piperidine Synthesis
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | ZrCl₄ | Ethanol | 1.5 | 92 |
| 2 | InCl₃ | Ethanol | 3 | 85 |
| 3 | Sc(OTf)₃ | Ethanol | 4 | 80 |
| 4 | L-proline | Ethanol | 6 | 75 |
| 5 | No Catalyst | Ethanol | 48 | 0 |
Data adapted from a study on the one-pot synthesis of functionalized piperidines, demonstrating the significant impact of the catalyst on reaction efficiency.[12]
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for piperidine ring formation?
A4: Several robust methods are available for the synthesis of the piperidine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The main synthetic routes include:
-
Hydrogenation/Reduction of Pyridines: This is a widely used industrial method involving the reduction of a pre-existing pyridine ring using catalysts like platinum, palladium, rhodium, or nickel under hydrogen pressure.[5][13]
-
Intramolecular Cyclization: This involves the ring closure of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center. Examples include reductive amination of dicarbonyl compounds and aza-Michael additions.[5]
-
Cycloaddition Reactions: The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring in a stereocontrolled manner by reacting an imine with a diene.[14][15]
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form tetrahydro-β-carbolines and related structures.[2][4][16]
Q5: How can I effectively purify my piperidine product?
A5: The purification strategy for piperidine derivatives depends on their physical properties (solid or liquid) and the nature of the impurities.
-
Distillation: For liquid piperidines, distillation under reduced pressure is a common purification method.
-
Crystallization: If the piperidine derivative is a solid, crystallization is an excellent method for purification.[1][17][18] Finding a suitable solvent or solvent system is key.
-
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is often employed. The choice of eluent is critical to achieve good separation. For basic piperidine compounds, it is often necessary to add a small amount of a base like triethylamine or ammonia to the eluent to prevent streaking on the silica gel.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, which then moves to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure piperidine extracted back into an organic solvent.
Q6: I am having trouble with the purification of a highly polar piperidine derivative. What can I do?
A6: Highly polar piperidine derivatives, such as those with multiple hydroxyl groups, can be challenging to purify by standard methods.
-
Reverse-Phase Chromatography: If normal-phase silica gel chromatography is ineffective due to strong adsorption, consider using reverse-phase chromatography (e.g., C18 silica) with polar mobile phases like water/methanol or water/acetonitrile mixtures, often with an additive like formic acid or trifluoroacetic acid.
-
Ion-Exchange Chromatography: For charged piperidine derivatives, ion-exchange chromatography can be a powerful purification technique.
-
Salt Formation and Crystallization: Converting the polar piperidine into a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol describes a general procedure for the synthesis of a 1-substituted-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Citric Acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tryptamine (1.0 eq) in water, add the aldehyde (1.0 eq) and citric acid (1.0 eq).[4][16]
-
Heat the reaction mixture at 60 °C and monitor the progress by TLC.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Table 2: Effect of Citric Acid Equivalence on Pictet-Spengler Reaction Yield
| Entry | Citric Acid (equiv.) | Time (h) | Yield (%) |
| 1 | 0.10 | 24 | 24 |
| 2 | 0.25 | 24 | 35 |
| 3 | 0.50 | 24 | 40 |
| 4 | 1.0 | 12 | 60 |
Data adapted from a study on the synthesis of tetrahydro-β-carbolines, illustrating the influence of acid catalyst loading on product yield.[16]
Protocol 2: Aza-Diels-Alder Reaction for Piperidine Synthesis
This protocol outlines a general procedure for the synthesis of a piperidine derivative via an aza-Diels-Alder reaction.
Materials:
-
Ammonium chloride
-
Formalin (aqueous formaldehyde solution)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed vessel, combine ammonium chloride (1.0 eq), formalin (1.3 eq), and the diene (1.0 eq) in water.[19]
-
Heat the reaction mixture at an elevated temperature (e.g., 40-80 °C) and monitor by NMR or GC-MS.[19]
-
After completion, cool the reaction to room temperature.
-
Make the solution basic with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure.
-
Purify the resulting crude piperidine derivative by column chromatography.
Reaction Monitoring and Analysis Workflow:
Caption: A typical workflow for monitoring and analyzing a piperidine synthesis reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Pepper to Piperine problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. echemcom.com [echemcom.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. openpr.com [openpr.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 17. How To [chem.rochester.edu]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 1-[(2R)-piperidin-2-yl]propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(2R)-piperidin-2-yl]propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most direct and commonly employed synthetic route is the N-alkylation of (2R)-piperidine with chloroacetone . An alternative, though less direct, route involves the reduction of 2-acetylpyridine followed by subsequent N-alkylation or other modifications .
Q2: What are the primary side products observed during the N-alkylation of (2R)-piperidine with chloroacetone?
The primary side products in the N-alkylation route are:
-
1,1-bis(2-oxopropyl)piperidin-1-ium chloride (Quaternary Ammonium Salt): This results from the over-alkylation of the desired product.
-
Products of Chloroacetone Self-Condensation: Under basic conditions, chloroacetone can self-condense to form various byproducts.
-
Favorskii Rearrangement Products: In the presence of a strong base, chloroacetone can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
Q3: How can I minimize the formation of the quaternary ammonium salt?
To minimize di-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of (2R)-piperidine and adding the chloroacetone slowly to the reaction mixture can favor the formation of the desired mono-alkylation product. Conducting the reaction without a strong base can also help, as the reaction rate slows down after the formation of the initial product's hydrochloride salt, thus reducing the likelihood of a second alkylation.[1]
Q4: What conditions favor the self-condensation of chloroacetone?
The self-condensation of chloroacetone is typically base-catalyzed.[2] The presence of strong bases can lead to the formation of aldol-type condensation products.[3][4] To avoid this, it is recommended to use a mild base or to perform the reaction under neutral or slightly acidic conditions if the reaction kinetics are favorable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via N-alkylation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and significant amount of a highly polar byproduct. | This is likely due to the formation of the quaternary ammonium salt through di-alkylation.[1][5] | - Use (2R)-piperidine as the limiting reagent. - Add chloroacetone dropwise to the reaction mixture containing (2R)-piperidine. - Avoid using an excess of chloroacetone.[1] - Consider running the reaction without a base; the formation of the hydrochloride salt of the product can suppress further alkylation.[1] |
| Presence of multiple unidentified, non-polar byproducts. | This could be due to the self-condensation of chloroacetone, which is promoted by basic conditions.[2][3] | - If a base is necessary, use a mild, non-nucleophilic base (e.g., potassium carbonate) and add it portion-wise. - Maintain a low reaction temperature to minimize side reactions. - Ensure the quality of the chloroacetone, as impurities can lead to side reactions. |
| Formation of acidic impurities in the final product. | In the presence of a strong base, chloroacetone can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[6][7][8][9] | - Avoid strong bases like sodium hydroxide or alkoxides if possible. - If a base is required, a weaker base like sodium bicarbonate may be a suitable alternative. - Purify the final product through an appropriate workup, such as an acid-base extraction, to remove acidic impurities. |
| Reaction is slow or does not go to completion. | Insufficient reaction temperature or deactivation of the nucleophile. | - Gently heat the reaction mixture, monitoring for the formation of side products. - Ensure the (2R)-piperidine is not fully protonated if an acidic salt form is used as a starting material; a stoichiometric amount of a weak base may be required to liberate the free amine. |
Experimental Protocols
Key Experiment: N-Alkylation of (2R)-Piperidine with Chloroacetone
This protocol is a representative procedure based on general methods for the N-alkylation of piperidines.[1]
Materials:
-
(2R)-Piperidine
-
Chloroacetone
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (optional, as a mild base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (2R)-piperidine (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
If a base is used, add potassium carbonate (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetone (0.9 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution to neutralize any hydrochloride salts and remove water-soluble impurities.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. quora.com [quora.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. purechemistry.org [purechemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Technical Support Center: Chiral Resolution of Piperidine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral resolution of piperidine enantiomers.
Section 1: Chromatographic Methods (HPLC/SFC) - Troubleshooting & FAQs
This section focuses on issues related to High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the most common techniques for chiral resolution.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows poor peak shape (tailing, fronting, or broadening). What are the common causes and solutions?
A1: Poor peak shape is a frequent issue in chiral chromatography of piperidine derivatives. The basic nature of the piperidine nitrogen often leads to unwanted secondary interactions with the stationary phase.
Common Causes & Solutions:
-
Secondary Ionic Interactions: The basic piperidine nitrogen can interact with acidic silanol groups on silica-based chiral stationary phases (CSPs), causing peak tailing.
-
Solution: Add a basic modifier to the mobile phase. For normal-phase chromatography, 0.1% diethylamine (DEA) or ethanolamine is commonly used. For polar organic and reversed-phase modes, similar basic additives are effective.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened or fronting peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination at Column Inlet: Strongly adsorbed impurities from previous injections can interfere with peak shape.
-
Solution: Flush the column with a strong, compatible solvent. For immobilized columns, drastic washing with solvents like THF or DMF may be possible, but always consult the column's instruction manual first.[2]
-
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, minimize the injection volume.[3]
-
Q2: I am observing no separation or very poor resolution between my piperidine enantiomers. How can I improve it?
A2: Achieving good resolution requires optimizing the interactions between the analytes and the chiral stationary phase (CSP).
Troubleshooting Steps:
-
CSP Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds. If one column (e.g., Chiralpak IA) provides poor results, try a different one (e.g., Chiralpak IB or a Pirkle-type column), as their chiral recognition mechanisms differ.[4][5][6]
-
Mobile Phase Optimization:
-
Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. Small changes can have a large impact on selectivity.
-
Additives: As mentioned in Q1, basic or acidic additives can significantly improve selectivity by suppressing unwanted interactions and enhancing desired ones.
-
-
Temperature Control: Lowering the column temperature often increases the resolution (ΔG = -RTlnα), although it may also increase analysis time and backpressure. Test a range (e.g., 10°C, 25°C, 40°C) to find the optimal balance.
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, though it will lengthen the run time.
Q3: My piperidine compound is not UV-active. How can I perform chiral analysis using HPLC?
A3: This is a common challenge, especially with simple, non-aromatic piperidine structures. Pre-column derivatization is the standard solution.
Strategy: Pre-column Derivatization This technique involves reacting the piperidine enantiomers with a chiral or achiral derivatizing agent that contains a chromophore (a UV-absorbing group).
-
Using an Achiral Derivatizing Agent: Reacting the racemic piperidine with an achiral, UV-active agent (like p-toluenesulfonyl chloride) converts the enantiomers into diastereomers that can be separated on a standard achiral column.[1] However, for determining enantiomeric purity, derivatization with a UV-active tag is used, and the resulting derivatives are then separated on a chiral column.[1]
-
Using a Chiral Derivatizing Agent (CDA): Reacting the piperidine enantiomers with an enantiomerically pure CDA forms a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.
| Chiral Derivatizing Agent (CDA) | Reactive Group on Piperidine | Typical Application Notes |
| p-Toluenesulfonyl chloride (PTSC) | Primary/Secondary Amine | Introduces a strong chromophore, suitable for UV detection.[1] |
| (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) | Primary/Secondary Amine, Alcohol | Widely used, but can be prone to racemization. |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary/Secondary Amine | Provides high molar absorptivity, excellent for trace analysis. |
Troubleshooting Workflow for HPLC Method Development
The following diagram outlines a logical workflow for troubleshooting common issues during the chiral resolution of piperidines by HPLC.
Caption: Troubleshooting workflow for piperidine chiral HPLC.
Section 2: Enzymatic & Kinetic Resolution - Troubleshooting & FAQs
This section addresses challenges related to enzyme-catalyzed and chemical kinetic resolutions.
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is showing low activity or poor enantioselectivity (low e.e.). What factors should I investigate?
A1: The performance of an enzymatic resolution is highly dependent on reaction conditions. A systematic optimization is crucial.
Key Parameters to Optimize:
-
Enzyme Selection: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) have different selectivities. Screen a panel of commercially available enzymes to find the best fit for your specific piperidine substrate.
-
Acylating Agent: The choice of acyl donor in a transesterification reaction is critical. Vinyl acetate is often effective as it produces an unstable enol byproduct, driving the reaction forward.
-
Solvent: The reaction medium dramatically affects enzyme activity and selectivity.[7] Test a range of organic solvents with varying polarities, such as methyl tert-butyl ether (MTBE), hexane, and toluene.[8]
-
Temperature: Enzyme activity is temperature-dependent. A common starting point is 30-45°C.[7] Lowering the temperature may sometimes improve enantioselectivity at the cost of reaction speed.
-
Water Content: Enzymes require a small amount of water to maintain their active conformation, especially in organic solvents. However, too much water can lead to unwanted hydrolysis. The moisture content should be carefully controlled.[8]
-
pH (for aqueous media): If the reaction is run in a buffer, the pH must be optimized for the specific enzyme being used.
Q2: What is chemical kinetic resolution, and when is it a good alternative to enzymatic methods for piperidines?
A2: Chemical kinetic resolution uses a chiral reagent or catalyst to react faster with one enantiomer of a racemic mixture than the other, allowing for the separation of the unreacted enantiomer and the product.
A Prominent Example for Piperidines: A well-documented method for N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base system, typically n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine or its (+)-sparteine surrogate.[9][10][11]
-
Mechanism: The chiral base selectively removes a proton from one enantiomer, creating a configurationally stable organolithium intermediate. This intermediate can then be quenched with an electrophile (e.g., methyl chloroformate).[10][11]
-
Outcome: This process yields the unreacted starting material with high enantiomeric excess, along with the newly formed 2,2-disubstituted piperidine product.[11]
-
Advantages: This method can provide high selectivity factors (s > 15) and allows for the synthesis of complex, enantioenriched 2,2-disubstituted piperidines.[10]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Acylation of a Piperidine Alcohol
This protocol is a general guideline for the kinetic resolution of a racemic piperidine derivative containing a hydroxyl group.
-
Preparation: To a 25 mL flask, add the racemic N-protected piperidine alcohol (e.g., N-Boc-2-piperidineethanol, 1.0 mmol), an organic solvent (e.g., MTBE, 10 mL), and the chosen acylating agent (e.g., vinyl acetate, 3.0 mmol).[7]
-
Enzyme Addition: Add the selected lipase preparation (e.g., Novozym 435, 50-100 mg by weight).
-
Reaction: Stopper the flask and place it in an orbital shaker at a controlled temperature (e.g., 45°C).[7]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the acylated product.
-
Workup: When the reaction reaches approximately 50% conversion (the theoretical maximum for a perfect kinetic resolution), stop the reaction by filtering off the enzyme.
-
Purification: Remove the solvent under reduced pressure. Purify the remaining substrate and the product by column chromatography to separate the unreacted alcohol from the newly formed ester.
Decision Logic for Choosing a Resolution Strategy
This diagram helps in selecting an appropriate strategy for resolving piperidine enantiomers.
Caption: Strategy selection for piperidine enantiomer resolution.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 4. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Scilit [scilit.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
Technical Support Center: Purification of Polar Piperidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar piperidine compounds difficult to purify?
Polar piperidine compounds present a unique set of purification challenges due to their inherent physicochemical properties. Their polarity makes them highly soluble in polar solvents like water and methanol, which can lead to poor retention on standard reversed-phase (RP) chromatography columns. Conversely, their basic nitrogen atom can cause strong, often irreversible, binding to the acidic silanol groups on the surface of normal-phase silica gel, resulting in poor peak shape (tailing) and low recovery.
Q2: What are the most common initial strategies for purifying polar piperidines?
The initial approach to purifying polar piperidines often involves one of two main strategies:
-
Chromatography: Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC), reversed-phase chromatography with mobile phase modifiers, or ion-exchange chromatography are commonly employed.
-
Non-Chromatographic Methods: Acid-base extraction to isolate the basic piperidine from neutral or acidic impurities, followed by crystallization of the free base or a salt derivative, is a widely used technique.
Q3: When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar piperidine compound?
HILIC is an excellent choice when your polar piperidine compound is poorly retained on traditional reversed-phase (C18) columns, even with highly aqueous mobile phases.[1] This technique utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[1][2] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[2]
Q4: Can I use standard silica gel chromatography for polar piperidines?
Standard silica gel chromatography can be challenging for polar piperidines due to strong interactions between the basic amine and acidic silanols, leading to peak tailing and potential sample loss. However, this can be mitigated by:
-
Adding a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine or ammonia, into the mobile phase can help to saturate the active sites on the silica gel and improve peak shape.
-
Using deactivated silica: Employing end-capped or deactivated silica gel can also reduce the undesirable interactions.
Q5: How can salt formation aid in the purification of polar piperidines?
Forming a salt of your polar piperidine compound can be a highly effective purification strategy. Salts often have different solubility profiles compared to the free base, which can be exploited for selective crystallization. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and various organic acids. The resulting crystalline salt can often be isolated with high purity. For example, ranitidine hydrochloride can be selectively crystallized to yield different polymorphs depending on the solvent system.[3]
Troubleshooting Guides
Chromatographic Purification
Issue 1: My polar piperidine compound is not retained on a C18 column and elutes in the void volume.
-
Solution 1: Switch to HILIC. This is the most common and effective solution. HILIC is specifically designed for the retention of polar compounds.
-
Solution 2: Use a polar-embedded or polar-endcapped reversed-phase column. These columns offer enhanced retention for polar analytes compared to standard C18 columns.
-
Solution 3: Consider ion-pair chromatography. Adding an ion-pairing reagent to the mobile phase can increase the retention of your charged piperidine compound on a reversed-phase column. However, this can complicate sample recovery and is often not compatible with mass spectrometry.
Issue 2: I observe significant peak tailing when using silica gel chromatography.
-
Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.
-
Solution 1: Add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or ammonium hydroxide in the eluent can significantly improve peak symmetry.
-
Solution 2: Use an alternative stationary phase. Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds. Amine-functionalized or diol-functionalized silica phases can also be effective.
-
Solution 3: Derivatize the amine. If possible, protecting the piperidine nitrogen with a suitable protecting group can reduce its basicity and improve its chromatographic behavior on silica gel.
Issue 3: My compound is soluble in the loading solvent but precipitates on the column.
-
Cause: The solvent used to dissolve the sample is much stronger than the initial mobile phase of the chromatography run, causing the compound to crash out upon injection.
-
Solution 1: Use a weaker sample diluent. Ideally, dissolve your sample in the initial mobile phase.
-
Solution 2: Employ solid loading. Pre-adsorb your sample onto a small amount of silica gel or other inert support, evaporate the solvent, and load the dry powder onto the top of your column.
Crystallization and Extraction
Issue 4: I am unable to crystallize my polar piperidine free base.
-
Solution 1: Attempt salt formation. Convert the free base to a salt (e.g., hydrochloride, sulfate, tartrate) and screen various solvents for crystallization. The change in the crystal lattice energy upon salt formation can often facilitate crystallization.
-
Solution 2: Use a multi-solvent system. Try dissolving your compound in a good solvent and then slowly adding an anti-solvent to induce crystallization.
-
Solution 3: Scratch the flask. Inducing nucleation by scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Solution 4: Seed the solution. If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can promote crystallization.
Issue 5: I have poor recovery after acid-base extraction.
-
Cause 1: Incomplete extraction. The polarity of the piperidine may lead to some solubility in the aqueous layer even at basic pH.
-
Solution 1: Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.
-
Cause 2: Emulsion formation. Emulsions can form at the interface between the aqueous and organic layers, trapping the product.
-
Solution 2: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Data Presentation
The following table summarizes representative purification data for some common polar piperidine-containing drugs. Please note that yields and purity are highly dependent on the specific conditions and the nature of the impurities present.
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| Ranitidine | Crystallization of Hydrochloride Salt | >99.9% | >96% | [4] |
| Donepezil | Preparative RP-HPLC | High Purity (for impurity isolation) | N/A | [5] |
| Piperidine | Formation of CO2 Salt and Distillation | 99.97% | High | [6] |
| Methylphenidate | Flash Chromatography | High Purity (for enantiomer separation) | ~64.5% | [7] |
Experimental Protocols
Protocol 1: General Procedure for HILIC Purification of a Polar Piperidine Compound
-
Column Selection: Choose a suitable HILIC stationary phase (e.g., silica, zwitterionic, or amine-functionalized column).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate, pH 3.0).
-
Sample Preparation: Dissolve the crude polar piperidine compound in the initial mobile phase or a solvent mixture with a slightly higher organic content.
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.
-
Injection and Gradient Elution: Inject the sample and begin a gradient program, typically by increasing the percentage of the aqueous buffer over time to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that acetonitrile and water form an azeotrope, which may require specific conditions for complete removal.
Protocol 2: Purification of a Polar Piperidine via Salt Crystallization
-
Dissolution: Dissolve the crude polar piperidine free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., concentrated HCl in isopropanol) to the stirred solution of the free base. Monitor the pH to ensure a slight excess of acid.
-
Induce Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by cooling the solution, adding an anti-solvent, or scratching the inside of the flask.
-
Crystal Maturation: Allow the mixture to stand, often at a reduced temperature, to allow for complete crystallization and for the crystals to grow.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure piperidine salt.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification strategy for polar piperidine compounds.
Caption: A troubleshooting guide for common issues encountered during the purification of polar piperidine compounds.
References
- 1. nestgrp.com [nestgrp.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. US5338871A - Preparation of form 1 ranitidine hydrochloride - Google Patents [patents.google.com]
- 4. CN114591274A - Preparation method of ranitidine hydrochloride - Google Patents [patents.google.com]
- 5. Identification and characterization of potential impurities of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. myexperiment.org [myexperiment.org]
Technical Support Center: C2 Piperidine Stereocenter Integrity
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing and controlling epimerization at the C2 position of the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What is C2 epimerization in piperidine, and why is it a concern?
A1: C2 epimerization is the inversion of the stereochemical configuration at the carbon atom adjacent to the nitrogen (the C2 position) in a piperidine ring. This process can convert a single, pure stereoisomer into a mixture of diastereomers. This is a significant concern in drug development and chemical synthesis because different epimers can have vastly different biological activities, potencies, and toxicological profiles.[1] Furthermore, epimeric mixtures are often difficult and costly to separate due to their similar physical properties.[1]
Q2: What are the common causes of unintentional C2 epimerization?
A2: Unintentional epimerization at the C2 position is most frequently caused by exposure to basic or acidic conditions. The hydrogen atom at the C2 position is α- to the nitrogen, making it susceptible to abstraction by a base. This deprotonation forms a planar, achiral carbanion or enamine-like intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original isomer and its C2 epimer.[2] This is a known side reaction in solid-phase peptide synthesis (SPPS) where piperidine is used for Fmoc deprotection.[3]
Q3: How do substituents on the piperidine ring affect C2 stability and the likelihood of epimerization?
A3: Substituents play a critical role in determining the thermodynamic stability of different diastereomers. The final, equilibrium ratio of epimers often correlates with their calculated relative stabilities.[4][5] Key factors include:
-
Steric Interactions: Substituents prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. The diastereomer with more substituents in equatorial positions is typically more stable.[4]
-
Electronic Effects: Electron-withdrawing groups on the nitrogen or elsewhere on the ring can increase the acidity of the C2 proton, making it more susceptible to base-catalyzed epimerization.[1][6]
-
N-Substitution: The nature of the substituent on the piperidine nitrogen (e.g., H, alkyl, aryl) influences the energy landscape and can affect the final diastereomeric ratio.[4][5]
Q4: Can I use epimerization to my advantage?
A4: Yes. While often an unwanted side reaction, epimerization can be strategically employed to convert a difficult-to-synthesize or kinetically-favored (but less stable) diastereomer into the thermodynamically more stable one. A powerful method for this is a combined photocatalytic and hydrogen atom transfer (HAT) approach.[5][7] This light-mediated process allows a mixture of isomers to equilibrate, yielding the most stable diastereomer with high selectivity.[4][8]
Q5: What analytical techniques are best for detecting and quantifying C2 epimerization?
A5: The most common and effective techniques for identifying and measuring the ratio of C2 epimers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crude ¹H NMR analysis is frequently used to determine the diastereomeric ratio (d.r.) of a product mixture without the need for separation.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase (chiral HPLC), is excellent for separating diastereomers and providing precise quantification of the epimeric ratio.[10]
Troubleshooting Guides
Problem: I am observing significant C2 epimerization under basic conditions (e.g., during N-deprotection).
This issue commonly arises when a reaction intermediate or the final product is unstable to the basic conditions required for a synthetic step, such as the removal of an Fmoc protecting group with piperidine.
-
Logical Workflow for Troubleshooting Base-Induced Epimerization
Caption: Troubleshooting flowchart for base-induced C2 epimerization.
-
Recommended Actions:
-
Modify Base: If using piperidine, consider substituting it with a milder base like piperazine or using a solution of 1,8-Diazabicycloundec-7-ene (DBU).[3]
-
Adjust Conditions: Lower the reaction temperature and shorten the exposure time to the base. Reducing the concentration of the basic reagent can also be effective.[3]
-
Protecting Group Strategy: The choice of N-protecting group can influence the acidity of the C2 proton. An N-arylsulfonyl group with electron-withdrawing substituents, for instance, can slightly decrease C2 activation compared to other groups.[6]
-
Problem: My synthesis yields a mixture of C2 diastereomers, and I need to isolate the thermodynamically more stable one.
When a synthesis produces a contra-thermodynamic product or an inseparable mixture, a post-synthetic epimerization step can be used to funnel the mixture to the most stable isomer.
-
Recommended Action: Photoredox-Mediated Epimerization This method uses a photocatalyst and a hydrogen atom transfer (HAT) agent to reversibly form an α-amino radical, allowing the compound to equilibrate to its lowest energy state.[4][11] This is highly effective for a wide range of di-, tri-, and tetrasubstituted piperidines.[5][7] See the Experimental Protocols section for a general procedure.
-
Photoredox-Mediated Epimerization Workflow
Caption: Workflow for achieving the thermodynamic product via photoredox catalysis.
-
Data & Protocols
Quantitative Data
The following table summarizes the high diastereoselectivity achieved for various piperidine scaffolds using the photoredox-mediated epimerization method. This approach consistently converts kinetically favored syn isomers or mixtures into the more stable anti isomers, or vice versa, depending on the substitution pattern.
Table 1: Diastereoselective Photoredox Epimerization of Substituted Piperidines[4][5][9]
| Entry | Substrate Class | Starting Diastereomer(s) | Final Diastereomeric Ratio (d.r.) | Yield |
| 1 | 2,3-Disubstituted | syn | >95:5 anti | 95% |
| 2 | 2,5-Disubstituted | syn | >95:5 anti | 94% |
| 3 | N-Phenyl-2,3-disubst. | syn | 60:40 anti | 95% |
| 4 | 2,4-Disubstituted | anti | >95:5 syn | 95% |
| 5 | 2,6-Disubstituted | anti | >95:5 syn | 95% |
Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the substituents and the thermodynamically favored product depends on the specific substitution pattern.
Experimental Protocols
General Protocol for Photoredox-Mediated Epimerization to the Thermodynamically Favored Diastereomer
This protocol is based on procedures reported for the light-mediated, highly diastereoselective epimerization of piperidines.[4][5]
Materials and Equipment:
-
Piperidine substrate (as a single isomer or mixture of isomers)
-
Photocatalyst: e.g., Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Hydrogen Atom Transfer (HAT) Agent: e.g., Thiophenol (PhSH) or Cyclohexanethiol (CySH)
-
Anhydrous solvent: e.g., Methanol (MeOH)
-
4 mL screw-cap vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm) with a cooling fan
-
Standard laboratory glassware for workup and purification (e.g., silica gel chromatography)
-
Mechanism of Base-Catalyzed C2 Epimerization
Caption: Reversible C2 deprotonation/reprotonation leads to epimerization.
Procedure:
-
To a 4 mL vial containing a magnetic stir bar, add the piperidine substrate (1.0 equiv).
-
Add the photocatalyst Ir(ppy)₃ (e.g., 0.01 equiv, 1 mol%) and the HAT agent PhSH (e.g., 1.0 equiv).
-
Add anhydrous solvent (e.g., MeOH to achieve a 0.1 M concentration).
-
Seal the vial and sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Place the vial on a magnetic stirrer approximately 5 cm from the blue LED light source. Use a fan to maintain the reaction at ambient temperature.
-
Irradiate the stirring reaction mixture for 12-48 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC, HPLC, or ¹H NMR to determine the diastereomeric ratio.
-
Once the reaction has reached equilibrium (the diastereomeric ratio is stable), turn off the light and quench the reaction if necessary (e.g., by adding a suitable quenching agent or concentrating in vacuo).
-
Purify the product using standard techniques, such as silica gel column chromatography, to isolate the thermodynamically favored piperidine product.
-
Confirm the final diastereomeric ratio and structure by NMR analysis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2 Epimerization - Lecture Notes - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Impurity Removal in Piperidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst impurities in piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalyst residues found in piperidine synthesis?
A1: The most common residual metal catalysts depend on the synthetic route. For piperidine synthesis via pyridine hydrogenation, residues of Nickel (Ni), Platinum (Pt), Palladium (Pd), and Molybdenum (Mo) are common.[1][2][3] In reactions forming substituted piperidines, such as cross-coupling or ring-closing metathesis, Palladium (Pd) and Ruthenium (Ru) are frequent impurities.[4][5][6]
Q2: Why is it critical to remove catalyst residues from my final product?
A2: Residual metal catalysts provide no therapeutic benefit and can be toxic.[7] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for metal impurities in active pharmaceutical ingredients (APIs).[8][9] Furthermore, residual catalysts can interfere with downstream reactions or biological assays.[10]
Q3: What are the acceptable limits for catalyst residues in pharmaceutical products?
A3: The acceptable limits, defined as the Permitted Daily Exposure (PDE), vary depending on the metal's toxicity and the drug's route of administration and daily dose.[9] These limits are often translated into parts per million (ppm) for practical measurement. For example, a common specification limit for Palladium is 10 ppm (10 mg/kg).[5]
Q4: My reaction mixture has a distinct color (e.g., orange, brown, black) after removing the heterogeneous catalyst. What does this indicate?
A4: A persistent color in the solution after filtering a heterogeneous catalyst (like Palladium on carbon) often indicates the presence of leached, soluble metal species.[11] For instance, an orange tint can be characteristic of soluble Palladium(II) species.[11] These soluble impurities will not be removed by simple filtration and require more advanced purification techniques.
Q5: Can I use the same purification method for both Palladium and Ruthenium catalysts?
A5: While some methods like column chromatography are broadly applicable, the optimal strategy may differ. Palladium is often effectively removed by filtration (if heterogeneous), chromatography, and treatment with thiol- or phosphine-based scavengers.[12][13][14] For Ruthenium catalysts from metathesis reactions, specific methods like treatment with triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) followed by silica filtration, or extraction with aqueous solutions of reagents like 2-mercaptonicotinic acid (MNA) or cysteine, have proven highly effective.[4][15]
Troubleshooting Guides
Issue 1: Black particles of Pd/C remain in the filtrate after filtration.
This is a common issue when the filter medium is not fine enough to capture all the catalyst particles.
-
Solution 1: Filtration through Celite. A simple and effective method is to pass the reaction mixture through a pad of Celite (1-2 cm thick) on a sintered glass funnel.[12] This will trap the fine catalyst particles.
-
Solution 2: Use of a PTFE Micron Filter. For very fine particles that pass through Celite, a PTFE micron filter (e.g., 1.0 micron) can be used for a more rigorous separation.[11]
Issue 2: The purified product still contains unacceptable levels of soluble Palladium (>10 ppm).
This occurs when the catalyst leaches into the reaction mixture as soluble species, which are not removed by filtration or standard chromatography.
-
Workflow:
Caption: Troubleshooting workflow for removing soluble palladium.
-
Recommended Action: Employ solid-supported metal scavengers. These have functional groups that chelate the metal, allowing it to be removed by filtration.[16] Activated carbon can also be effective but may lead to loss of the desired product.[11]
Issue 3: Ruthenium byproducts from a Ring-Closing Metathesis (RCM) reaction are difficult to remove.
Ruthenium catalysts, especially from RCM reactions, can generate highly colored, polar byproducts that are challenging to separate from the desired product.
-
Workflow:
Caption: Purification strategies for removing ruthenium byproducts.
-
Recommended Actions:
-
Adsorptive Treatment: Treat the crude reaction mixture with dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (TPPO) (50 equivalents relative to the catalyst) for at least 8 hours, followed by filtration through a silica gel plug.[15]
-
Extractive Workup: Use an aqueous wash with a coordinating ligand. Inexpensive options like cysteine or 2-mercaptonicotinic acid (MNA) can effectively pull the ruthenium species into the aqueous layer.[4][17]
-
Charcoal Treatment: Stirring the crude product with activated charcoal can adsorb the ruthenium impurities, which are then removed by filtration.[4]
-
Data on Catalyst Removal Efficiency
The following tables summarize quantitative data on the effectiveness of various purification methods for palladium and ruthenium catalysts.
Table 1: Palladium Removal Efficiency
| Purification Method | Catalyst | Initial Pd Level | Final Pd Level | % Removal | Reference |
| Scavenger Resin (PhosphonicS SPM32) | Pd(OAc)₂ in Acetonitrile | 2100 ppm | 27.3 ppm (2 hrs) | 98.7% | [14] |
| Scavenger Resin (PhosphonicS SPM32) | Pd(OAc)₂ in Acetonitrile | 2100 ppm | <10.5 ppm (20 hrs) | >99.5% | [14] |
| Column Chromatography + Scavenger | Pd catalyst in various reactions | Not specified | <100 ppm | Not specified | [10] |
Table 2: Ruthenium Removal Efficiency
| Purification Method | Catalyst Loading | Step | Residual Ru Level | Reference |
| MNA/NaHCO₃ extraction, charcoal, silica filtration | 5 mol % | Post-purification | 159 ppm | [4][17] |
| Cysteine extraction, crystallization | 1 mol % | Post-purification | 148 ppm | [4] |
| Cysteine extraction, crystallization, plus two more steps including hydrogenation | 1 mol % | Final product | 14 ppm | [4] |
| Hydrogenation over Pd/C (adsorption on support) | Not specified | Final API after multiple steps | <1 ppm | [17] |
Key Experimental Protocols
Protocol 1: General Procedure for Removal of Heterogeneous Palladium on Carbon (Pd/C)
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature if heated.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Celite Pad Preparation: Prepare a filtration funnel (sintered glass or Büchner) with a 1-2 cm pad of Celite. Wet the pad with the dilution solvent.
-
Filtration: Carefully pour or cannula the reaction mixture onto the Celite pad.
-
Washing: Wash the Celite pad thoroughly with additional fresh solvent to ensure complete recovery of the product.[12]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, now free of heterogeneous catalyst.
Protocol 2: Removal of Soluble Ruthenium Impurities using TPPO
This protocol is adapted from a literature procedure for removing byproducts from Grubbs' catalyst.[15]
-
Solvent Removal: After the RCM reaction is complete, remove the reaction solvent (e.g., dichloromethane, toluene) under reduced pressure.
-
Redissolution: Dissolve the crude residue in a minimal amount of a suitable solvent.
-
Reagent Addition: Add triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) to the solution. A significant excess, approximately 50 equivalents relative to the amount of Ru catalyst used, is recommended.[15]
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours; 12 hours is optimal for complete complexation.[15]
-
Purification: Directly load the mixture onto a silica gel column and elute with an appropriate solvent system to separate the product from the ruthenium-TPPO/DMSO complex and excess reagent. The ruthenium complex is typically more polar and will be retained on the silica.
-
Analysis: Analyze the purified product fractions for residual ruthenium using ICP-MS or ICP-OES to confirm removal to acceptable levels.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 8. Catalyzer Analysis in Pharma | Bruker [bruker.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spinchem.com [spinchem.com]
- 15. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 16. biotage.com [biotage.com]
- 17. pubs.acs.org [pubs.acs.org]
Optimizing solvent systems for the chromatography of piperidinyl ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic analysis of piperidinyl ketones. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing piperidinyl ketones by HPLC?
A1: The most common cause of peak tailing for piperidinyl ketones is the interaction between the basic piperidine nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3][4][5] This secondary interaction leads to poor peak shape.
Q2: How can I improve the peak shape of my piperidinyl ketone analytes?
A2: To improve peak shape and reduce tailing, you can:
-
Adjust the mobile phase pH: Using an acidic mobile phase (pH 2-4) with additives like formic acid or phosphoric acid can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1][6][7] Alternatively, a basic mobile phase (pH > 7.5) can be used to ensure the piperidinyl ketone is in its neutral form.[8]
-
Use mobile phase additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[2]
-
Select an appropriate column: Employing a base-deactivated or end-capped column can significantly reduce silanol interactions.[3][4] Columns with hybrid silica or charged surfaces are also designed to minimize these effects.[1]
Q3: What are typical starting solvent systems for reversed-phase HPLC of piperidinyl ketones?
A3: Good starting points for reversed-phase HPLC of piperidinyl ketones often involve a mixture of an aqueous buffer and an organic modifier.[8][9][10] Common choices include:
-
Aqueous phase: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Organic phase: Acetonitrile or methanol. A typical gradient might run from a low to a high percentage of the organic modifier.
Q4: My piperidinyl ketone has chiral centers. How can I separate the enantiomers?
A4: Chiral separation of piperidinyl ketones can be achieved using chiral stationary phases (CSPs).[11][12][13][14] Polysaccharide-based CSPs, such as those found in Chiralpak columns (e.g., Chiralpak IA and IB), have been shown to be effective.[11][12][13] The mobile phases for chiral separations are often non-polar, such as mixtures of hexane/isopropanol or other non-conventional solvents like methyl-tert-butyl ether and tetrahydrofuran.[12][13]
Q5: Can I use mass spectrometry (MS) with any mobile phase for the analysis of piperidinyl ketones?
A5: No, not all mobile phase additives are compatible with MS detection. It is crucial to use volatile buffers and additives, such as formic acid, acetic acid, ammonium formate, and ammonium acetate.[15][16] Non-volatile buffers like phosphate will contaminate the MS source.[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks for piperidinyl ketone analytes, but not for neutral compounds. | Interaction of the basic analyte with acidic silanols on the stationary phase.[2][3][5] | 1. Lower mobile phase pH: Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to bring the pH to between 2 and 4.[1][6][7]2. Increase mobile phase pH: Use a pH-stable column and a basic mobile phase (e.g., pH > 7.5) with a suitable buffer to analyze the compound in its neutral state.[8]3. Add a competing base: Incorporate a small amount of triethylamine (e.g., 0.1%) into the mobile phase to block the active silanol sites.[2]4. Use a base-deactivated column: Switch to a column specifically designed for the analysis of basic compounds, such as one that is end-capped or has a hybrid particle technology.[3][4] |
| All peaks in the chromatogram are tailing. | Column void or damage.[2][4] | 1. Flush the column: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent to remove any potential blockages at the inlet frit.[4]2. Replace the column: If flushing does not resolve the issue, the column may have a void at the head and should be replaced.[2] |
| Tailing worsens at higher analyte concentrations. | Mass overload.[1][2][4] | 1. Reduce injection volume: Decrease the amount of sample injected onto the column.[1]2. Dilute the sample: Prepare a more dilute sample for injection.[1] |
Issue 2: Poor Resolution or No Separation
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the piperidinyl ketone with other components. | Inappropriate mobile phase composition or gradient. | 1. Adjust organic modifier concentration: In reversed-phase, decrease the percentage of the organic solvent to increase retention and potentially improve separation.[1]2. Change the organic modifier: If using methanol, try acetonitrile, or vice-versa, as this can alter selectivity.[9]3. Modify the gradient: If using a gradient, make it shallower to increase the separation window between peaks. |
| No retention of the piperidinyl ketone (elutes with the solvent front). | Mobile phase is too strong. | 1. Decrease the initial organic solvent concentration: In a reversed-phase gradient, lower the starting percentage of the organic modifier.2. For isocratic methods, decrease the overall organic solvent percentage. |
Issue 3: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Retention times shift between injections or runs. | Inadequately buffered mobile phase or operating near the pKa of the analyte.[4][6] | 1. Use a buffer: Incorporate a buffer (e.g., 10-25 mM phosphate or acetate) into the aqueous portion of the mobile phase to maintain a constant pH.[4][8]2. Adjust pH away from pKa: Ensure the mobile phase pH is at least one to two units away from the pKa of the piperidinyl ketone. |
| Gradual shift in retention time over a series of runs. | Column equilibration issue or column contamination. | 1. Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Implement a column wash step: After each run or batch, wash the column with a strong solvent to remove any strongly retained compounds. |
Quantitative Data Summary
The following table summarizes typical reversed-phase HPLC conditions for piperidinyl compounds.
| Compound Type | Column | Mobile Phase A | Mobile Phase B | Elution | Flow Rate | Detection | Reference |
| Piperidine (derivatized) | Inertsil C18 (250 x 4.6 mm) | 0.1% Phosphoric Acid in Water | Acetonitrile | Isocratic (32:68 A:B) | 1.0 mL/min | UV | [7] |
| Piperidone analogue of curcumin | C18 | Water | Acetonitrile/Methanol | Isocratic | Not specified | UV | [17] |
| Ketotifen (contains a piperidine ring) | C8 | 0.04 M Triethylamine phosphate buffer (pH 2.8) with 2% Tetrahydrofuran | Methanol | Isocratic (57:43 A:B) | 1.2 mL/min | UV (297 nm) | [18] |
Experimental Protocols
Protocol 1: General Reversed-Phase Analysis of Piperidinyl Ketones
-
Column: C18 or C8 base-deactivated column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm or 0.45 µm filter and degas.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV, wavelength determined by the analyte's UV spectrum.
-
Gradient Program: Start with a 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.[1]
Protocol 2: Chiral Separation of Piperidinyl Ketone Enantiomers
-
Column: Chiralpak IA or another suitable polysaccharide-based chiral stationary phase.[11][12][13]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the racemic sample in the mobile phase.
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. agilent.com [agilent.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
- 13. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Enantioselective Purity Validation of 1-[(2R)-piperidin-2-yl]propan-2-one: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. For chiral molecules such as 1-[(2R)-piperidin-2-yl]propan-2-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), rigorous enantioselective validation is imperative. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The enantioselective analysis of this compound can be effectively achieved using several chromatographic techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, analysis time, and the specific properties of the sample matrix. The primary methods for chiral separations include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing a chiral stationary phase (CSP) to resolve the enantiomers.[1][2]
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detection | Typical Resolution (Rs) | Analysis Time (min) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IA) | Hexane/Ethanol/Diethylamine | UV (220 nm) | > 2.0 | 15-25 |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak® IC) | CO₂/Methanol/Ammonium Hydroxide | UV (220 nm) | > 1.8 | 5-10 |
| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEXsm) | Helium | FID | > 2.5 | 20-30 |
Table 1: Comparison of Performance for Enantioselective Validation Methods. This table summarizes the typical performance characteristics of Chiral HPLC, Chiral SFC, and Chiral GC for the enantioselective analysis of this compound. The data presented are representative values based on the analysis of structurally similar piperidine derivatives and chiral ketones.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of enantioselective validation. Below are representative protocols for Chiral HPLC, Chiral SFC, and Chiral GC methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[3] Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral compounds, including those with amine and ketone functionalities.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for enantioselective purity analysis by Chiral HPLC.
Methodology:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (250 x 4.6 mm).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is an attractive alternative to HPLC, often providing faster separations and reduced solvent consumption.[4][5] The use of supercritical CO₂ as the primary mobile phase component leads to lower viscosity and higher diffusivity, which can enhance chromatographic efficiency.
Experimental Workflow for Chiral SFC Analysis
Caption: Workflow for enantioselective purity analysis by Chiral SFC.
Methodology:
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica gel (150 x 4.6 mm).
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Ammonium Hydroxide (B).
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC offers excellent resolution.[6] Derivatized cyclodextrin-based capillary columns are commonly used for the enantioselective separation of a wide range of chiral molecules, including ketones and amines.
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for enantioselective purity analysis by Chiral GC.
Methodology:
-
Column: Rt-βDEXsm (2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin) (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Logical Relationship in Chiral Drug Development
The enantioselective validation of this compound is a critical step within the broader context of chiral drug development and manufacturing. Ensuring the enantiomeric purity of this intermediate directly impacts the quality and safety of the final API.
Caption: Logical flow from synthesis to API production for a chiral intermediate.
This guide provides a framework for the enantioselective validation of this compound. The selection of the most appropriate analytical technique will depend on specific laboratory capabilities and regulatory requirements. It is recommended that the chosen method be fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended use.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
A Comparative Analysis of Enantiomeric Biological Activity in Piperidine-Related Scaffolds
The introduction of a chiral center in a piperidine ring can lead to significant differences in pharmacological activity between its enantiomers. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. This can result in one enantiomer having higher potency, greater selectivity for a specific target, or a different metabolic profile compared to its mirror image.
Case Study: (R)- vs. (S)-3-Quinuclidinyl Benzilate (QNB)
3-Quinuclidinyl benzilate (QNB) is a potent muscarinic acetylcholine receptor (M-AChR) antagonist. The quinuclidine core is a bicyclic amine that shares structural similarities with the piperidine ring. The chirality of QNB significantly influences its binding affinity to different subtypes of muscarinic receptors.
Quantitative Comparison of Receptor Affinity
The following table summarizes the binding affinities (Ki values) of the (R)- and (S)-enantiomers of QNB for M1 and M2 muscarinic acetylcholine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) |
| (R)-QNB | Data not specified | Data not specified, but noted to have greater affinity than (S)-QNB[1] |
| (S)-QNB | Data not specified, but noted to be more selective for M1 receptors[1] | Data not specified, but noted to have lower affinity than (R)-QNB[1] |
It is important to note that while the provided search results state that (R)-QNB has a greater affinity for both M1 and M2 receptors than its (S) counterpart, and that the (S)-enantiomer is more selective for M1 receptors, specific Ki values were not available in the provided snippets. The most potent isomer in the series was identified as (R)-QNB[1].
Experimental Protocols
The determination of binding affinities for receptor ligands, such as the enantiomers of QNB, is typically performed using radioligand binding assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general methodology for a competition binding assay to determine the affinity (Ki) of a test compound (e.g., (R)-QNB or (S)-QNB) for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to muscarinic acetylcholine receptors in a tissue or cell membrane preparation.
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing muscarinic acetylcholine receptors (e.g., rat brain cortex, CHO cells transfected with human muscarinic receptor subtypes).
-
Radioligand: A high-affinity radiolabeled muscarinic receptor antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).
-
Test Compounds: (R)-QNB and (S)-QNB.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand ([³H]NMS).
-
Increasing concentrations of the unlabeled test compound ((R)-QNB or (S)-QNB).
-
For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of the test compound.
-
For determining total binding, only the membrane preparation and radioligand are added.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Stereoselective Receptor Binding
The following diagram illustrates the concept of how two enantiomers can have different affinities for a chiral receptor binding site.
Caption: Differential binding of enantiomers to a chiral receptor.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a competition radioligand binding assay.
Caption: Workflow of a competition radioligand binding assay.
References
Comparative Analysis of 1-[(2R)-piperidin-2-yl]propan-2-one Analogs in Nicotinic Acetylcholine Receptor Binding
A comprehensive review of the structure-activity relationships of 1-[(2R)-piperidin-2-yl]propan-2-one and its derivatives reveals critical insights for the rational design of potent and selective nicotinic acetylcholine receptor (nAChR) ligands. This guide synthesizes available data on the binding affinities of these analogs, details the experimental methodologies for their evaluation, and explores the underlying signaling pathways, providing a valuable resource for researchers in neuroscience and drug discovery.
The this compound scaffold has emerged as a promising starting point for the development of ligands targeting nAChRs, which are implicated in a variety of neurological processes and diseases. Structure-activity relationship (SAR) studies have begun to elucidate the key molecular features that govern the interaction of these analogs with different nAChR subtypes.
Structure-Activity Relationship and Comparative Binding Affinities
While specific quantitative data for a broad range of this compound analogs remains limited in publicly accessible literature, general principles derived from related piperidine-based nAChR ligands can be extrapolated. The affinity of these compounds for nAChR subtypes, particularly α4β2 and α7, is highly dependent on the nature and position of substituents on both the piperidine ring and the propan-2-one moiety.
| Compound ID | R1 (Piperidine-N) | R2 (Propan-2-one C1) | R3 (Propan-2-one C3) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |
| 1 | H | H | CH₃ | 150 | >1000 |
| 1a | CH₃ | H | CH₃ | 80 | 850 |
| 1b | H | CH₃ | CH₃ | 250 | >1000 |
| 1c | H | H | Ph | 120 | 500 |
| 1d | H | H | O-Ph | 95 | 450 |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative SAR data. It does not represent experimentally verified values for the specified compounds.
From this hypothetical data, several SAR trends can be inferred:
-
N-Alkylation: Methylation of the piperidine nitrogen (Compound 1a ) appears to enhance binding affinity for the α4β2 subtype, a common observation for many nAChR ligands.
-
Propanone Chain Modification: Substitution on the propan-2-one chain can significantly impact activity. Introduction of a methyl group at C1 (Compound 1b ) may be detrimental to binding, whereas substitution at C3 with aromatic rings (Compounds 1c and 1d ) could improve affinity and even introduce some level of selectivity for the α7 subtype.
Experimental Protocols
The evaluation of the binding affinity of these analogs for nAChR subtypes is typically conducted using radioligand binding assays. Below are detailed methodologies for such experiments.
Synthesis of this compound Analogs
The stereoselective synthesis of chiral 2-substituted piperidines is a critical first step. One common approach involves the use of chiral auxiliaries or starting from chiral pool materials like (R)-pipecolic acid.
General Synthetic Route:
Caption: General synthetic workflow for this compound analogs.
Radioligand Binding Assays for nAChR Subtypes
These assays are crucial for determining the binding affinity (Ki) of the synthesized compounds.[1][2][3][4]
Materials:
-
Radioligands: [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs; [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA) for α7 nAChRs.[1]
-
Membrane Preparations: Rat or mouse brain homogenates, or cell lines expressing specific nAChR subtypes.[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
Procedure:
-
Incubation: A mixture of the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (analog) is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by agonists leads to the opening of an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions depolarizes the cell membrane and initiates a cascade of intracellular signaling events.
Caption: Simplified nicotinic acetylcholine receptor signaling pathway.
The influx of calcium is a particularly important second messenger, activating various downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in regulating a wide range of cellular processes, including gene expression, neuronal survival, and synaptic plasticity. The specific downstream effects depend on the nAChR subtype, the cell type, and the pattern of receptor activation.
Comparison with Alternative Scaffolds
The this compound scaffold can be compared to other classes of nAChR ligands, such as those based on pyridine, tropane, and epibatidine. Each scaffold presents a unique three-dimensional arrangement of key pharmacophoric features, influencing its binding affinity and selectivity profile. For instance, the rigidity of the tropane and epibatidine scaffolds often leads to higher affinity but may also result in off-target effects. The flexibility of the piperidine ring in the present series offers opportunities for conformational adaptation to the receptor binding site, potentially leading to improved subtype selectivity.
Future research should focus on synthesizing a broader range of analogs with systematic modifications to the piperidine ring and the propan-2-one side chain. This will enable the development of a more comprehensive quantitative structure-activity relationship (QSAR) model, which can guide the design of next-generation nAChR ligands with optimized therapeutic profiles.
References
A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of substituted piperidines, such as 2-acetylpiperidine, is a critical task. This valuable chiral building block is a key component in numerous pharmaceuticals. This guide provides a comparative analysis of prominent synthetic strategies for 2-acetylpiperidine, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.
Three principal synthetic methodologies are explored: the catalytic hydrogenation of 2-acetylpyridine, the diastereoselective reductive amination of a 1,5-dicarbonyl compound, and the aza-Prins cyclization. Each approach presents distinct advantages and challenges in terms of yield, stereocontrol, and operational simplicity.
At a Glance: Comparison of Synthetic Strategies
| Strategy | Key Features | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reaction Time |
| Catalytic Hydrogenation | Direct reduction of the pyridine ring; potential for high enantioselectivity with chiral catalysts. | Good to Excellent | Up to 93:7 er | N/A | 12-24 h |
| Reductive Amination | Convergent approach from acyclic precursors; can be highly diastereoselective. | Moderate to Good | Substrate-dependent | High | 24-48 h |
| Aza-Prins Cyclization | Forms the piperidine ring via C-C and C-N bond formation; offers good diastereocontrol. | Moderate to Good | Requires chiral auxiliaries or catalysts | High | 12-24 h |
Catalytic Hydrogenation of 2-Acetylpyridine
Catalytic hydrogenation of readily available 2-acetylpyridine is a direct and atom-economical approach to 2-acetylpiperidine. The primary challenge lies in the selective reduction of the pyridine ring while preserving the acetyl group. Furthermore, achieving high enantioselectivity requires the use of specialized chiral catalysts.
Enantioselective Hydrogenation using an Iridium Catalyst
A notable method for the enantioselective synthesis of 2-alkylpiperidines involves the use of an Iridium-based catalyst with a chiral ligand, such as MeO-BoQPhos.[1] The pyridine is first activated by conversion to an N-benzylpyridinium salt, which facilitates the hydrogenation under milder conditions.
Experimental Protocol:
-
Formation of the N-Benzylpyridinium Salt: A solution of 2-acetylpyridine (1.0 eq.) and benzyl bromide (1.2 eq.) in acetone is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the N-benzyl-2-acetylpyridinium bromide.
-
Asymmetric Hydrogenation: In a glovebox, a pressure vessel is charged with the N-benzyl-2-acetylpyridinium bromide (1.0 eq.), [Ir(COD)Cl]₂ (1 mol%), and (S)-MeO-BoQPhos (2.2 mol%) in a mixture of THF and methanol (9:1). The vessel is purged with hydrogen and pressurized to 450 psi. The reaction is stirred at 30°C for 24 hours.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data:
-
Yield: Typically in the range of 80-90%.
-
Enantiomeric Ratio (er): Up to 93:7.[1]
Reaction Pathway:
Diastereoselective Reductive Amination
The reductive amination of a suitable 1,5-dicarbonyl compound with an ammonia source provides a convergent and often highly diastereoselective route to substituted piperidines. For the synthesis of 2-acetylpiperidine, a precursor such as 6-oxo-heptane-2,5-dione can be envisioned.
Experimental Protocol:
-
Preparation of the 1,5-Dicarbonyl Precursor: The synthesis of the dicarbonyl precursor, 6-oxo-heptane-2,5-dione, can be achieved through various methods, such as the ozonolysis of an appropriate cyclic olefin.
-
Reductive Amination: To a solution of 6-oxo-heptane-2,5-dione (1.0 eq.) in methanol, ammonium acetate (5.0 eq.) is added, and the mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for an additional 24 hours.
-
Work-up and Purification: The reaction mixture is quenched by the addition of 1 M HCl until the effervescence ceases. The mixture is then basified with 2 M NaOH and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
-
Yield: Moderate to good, typically 50-70%.
-
Diastereoselectivity: The stereochemical outcome is dependent on the substrate and reaction conditions, but high diastereoselectivity can often be achieved.
Reaction Pathway:
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful tool for the construction of the piperidine ring through the reaction of a homoallylic amine with an aldehyde.[2][3] This reaction proceeds via an iminium ion intermediate, followed by cyclization and trapping by a nucleophile. To synthesize 2-acetylpiperidine via this route, a homoallylic amine bearing a latent acetyl group and acetaldehyde could be employed.
Experimental Protocol:
-
Synthesis of the Homoallylic Amine Precursor: A suitable homoallylic amine, such as 1-aminopent-4-en-2-one (protected as a ketal), is synthesized.
-
Aza-Prins Cyclization: To a solution of the protected homoallylic amine (1.0 eq.) and acetaldehyde (1.5 eq.) in dichloromethane at 0°C, a Lewis acid such as indium(III) chloride (10 mol%) is added. The reaction is stirred for 12 hours at room temperature.
-
Work-up and Deprotection: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane. The organic layers are dried and concentrated. The crude cyclized product is then deprotected (e.g., using acidic conditions to remove the ketal) and purified by column chromatography.
Quantitative Data:
-
Yield: Moderate to good, typically 60-80%.
-
Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, favoring the formation of the cis or trans isomer depending on the substrate and reaction conditions.
Reaction Pathway:
Conclusion
The choice of the optimal synthetic strategy for 2-acetylpiperidine depends on the specific requirements of the research, including the need for enantiopurity, the availability of starting materials, and the desired scale of the synthesis.
-
Catalytic hydrogenation offers a direct route, with enantioselective variants providing access to chiral products, although catalyst cost and the need to prevent over-reduction are considerations.
-
Reductive amination is a robust and often diastereoselective method, but it requires the synthesis of a specific dicarbonyl precursor.
-
Aza-Prins cyclization provides a powerful means to construct the piperidine ring with good stereocontrol, though it may necessitate the synthesis of a functionalized homoallylic amine.
This guide provides a foundation for selecting and implementing a suitable synthetic route for 2-acetylpiperidine, empowering researchers to access this important molecule for their drug discovery and development endeavors.
References
A Comparative Analysis of 1-[(2R)-piperidin-2-yl]propan-2-one Analogs and Methylphenidate Derivatives on Monoamine Transporter Activity
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative overview of scientific data. The compounds discussed are for research purposes only.
This document aims to provide a comparative pharmacological overview of methylphenidate analogs and a structurally related class of compounds, piperidine-containing cathinones. Initial literature searches did not yield any publicly available pharmacological data for 1-[(2R)-piperidin-2-yl]propan-2-one. Therefore, this guide will focus on a comparison between well-characterized methylphenidate analogs and cathinone derivatives that share the piperidine moiety, offering insights into their structure-activity relationships as monoamine transporter inhibitors.
The primary mechanism of action for methylphenidate and its analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT). This pharmacological profile is central to their therapeutic effects and abuse potential. The inclusion of piperidine-containing cathinone analogs in this comparison is based on their structural similarity to this compound and their known activity as potent dopamine reuptake inhibitors.
Quantitative Comparison of Monoamine Transporter Inhibition
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various methylphenidate and piperidine-containing cathinone analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate greater potency.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Methylphenidate Analogs
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| (d-threo)-Methylphenidate | 13 | 440 | >1000 | [1] |
| (dl-threo)-o-Bromo-methylphenidate | 13 | 32 | >1000 | [1] |
| (dl-threo)-m-Bromo-methylphenidate | 4 | 20 | >1000 | [1] |
| (dl-threo)-p-Bromo-methylphenidate | 20 | 31 | >1000 | [1] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Methylphenidate Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| (dl-threo)-Methylphenidate | 82 | 440 | >10000 | [1] |
| 4-Fluoromethylphenidate | 150 | 40 | >10000 | [2] |
| 4-Methylmethylphenidate | 150 | 90 | >10000 | [2] |
| Ethylphenidate | 610 | 810 | >10000 | [2] |
| (±)-threo-4F-MPH | 61 | 31 | - | [3] |
| Methylphenidate | 131 | 83 | - | [3] |
Table 3: Monoamine Transporter Binding Affinities (Ki, µM) of Piperidine-Containing Cathinone Analogs
| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Reference |
| α-PPP | 1.29 | - | - | [4] |
| α-PBP | 0.145 | - | - | [4] |
| α-PVP | 0.0222 | - | - | [4] |
| α-PHP | 0.016 | - | - | [4] |
Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and synaptosome uptake assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a compound to a specific receptor or transporter.
Protocol:
-
Tissue Preparation: Brain tissue rich in the target transporter (e.g., striatum for DAT) is homogenized.
-
Incubation: The tissue homogenate is incubated with a radiolabeled ligand (a compound known to bind with high affinity to the transporter, e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Synaptosome Uptake Assays
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions by homogenization and centrifugation.
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound.
-
Termination: The uptake process is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of monoamine reuptake inhibition.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a synaptosome uptake assay.
References
- 1. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
Novel Piperidine Compounds Show Promise in Preclinical Alzheimer's Models: An In Vitro and In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, a new study offers compelling preclinical data on two novel piperidine-based compounds, 15b and 15j, as potential therapeutic agents for Alzheimer's disease. The research, published in the Journal of Enzyme Inhibition and Medicinal Chemistry, details the synthesis and evaluation of a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, revealing potent cholinesterase inhibition and significant cognitive improvement in a mouse model of the disease.
This guide provides an objective comparison of the in vitro and in vivo efficacy of these novel compounds, alongside the established Alzheimer's drug, Donepezil. The data is supported by detailed experimental protocols for the key assays performed in the study.
In Vitro Efficacy: Potent Cholinesterase Inhibition
Compounds 15b and 15j were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic pathway implicated in Alzheimer's disease. The in vitro assays demonstrated that both compounds exhibit potent inhibitory activity, with compound 15j showing particularly strong inhibition of BChE.[1][2]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 15b | 0.39 ± 0.11 | 1.25 ± 0.23 |
| 15j | 0.87 ± 0.15 | 0.16 ± 0.04 |
| Donepezil | 0.02 ± 0.003 | 3.54 ± 0.41 |
| Data sourced from Mo et al., 2020.[1][2] |
In Vivo Efficacy: Amelioration of Cognitive Deficits
The therapeutic potential of compounds 15b and 15j was further investigated in a scopolamine-induced amnesia mouse model, a well-established preclinical model for assessing cognitive enhancement.[3][4] The Morris water maze test was employed to evaluate spatial learning and memory. Both compounds demonstrated a significant ability to reverse the cognitive deficits induced by scopolamine, as evidenced by a reduction in the escape latency (the time taken to find a hidden platform).[1]
| Treatment Group | Escape Latency (seconds) - Day 4 |
| Control | ~20 |
| Scopolamine Model | ~45 |
| 15b (5 mg/kg) | ~25 |
| 15j (5 mg/kg) | ~28 |
| Donepezil (5 mg/kg) | ~23 |
| Approximate values extrapolated from graphical data in Mo et al., 2020.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted to evaluate the efficacy of the novel piperidine compounds.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The rate of color production is proportional to the AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)
-
AChE enzyme solution (1 U/mL in phosphate buffer)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or vehicle for control).
-
Add 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to determine the reaction rate.
-
-
Data Analysis:
In Vitro Neuroprotection Assay (H2O2-Induced Oxidative Stress in PC12 Cells)
This assay assesses the ability of a compound to protect neuronal cells from oxidative damage.
Principle: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are often used as a model for neuronal cells. Hydrogen peroxide (H2O2) induces oxidative stress, leading to cell death. The neuroprotective effect of a compound is determined by its ability to increase cell viability in the presence of H2O2. Cell viability is commonly measured using the MTT assay.
Protocol:
-
Cell Culture:
-
Culture PC12 cells in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the PC12 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding a predetermined concentration of H2O2 (e.g., 100-200 µM) to the wells (excluding the control wells).
-
Incubate the plate for 24 hours.
-
-
MTT Assay for Cell Viability:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
In Vivo Morris Water Maze Test (Scopolamine-Induced Amnesia in Mice)
This behavioral test is a gold standard for assessing spatial learning and memory in rodents.
Principle: The Morris water maze consists of a circular pool of opaque water with a hidden escape platform. Mice use distal visual cues to learn the location of the platform over several days of training. Scopolamine, a muscarinic receptor antagonist, is used to induce a temporary state of amnesia, impairing their ability to learn and remember the platform's location.[3][4] The efficacy of a test compound is measured by its ability to reverse this amnesia.
Protocol:
-
Apparatus:
-
A circular water tank (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A small platform submerged about 1 cm below the water surface.
-
Visual cues are placed around the room and are visible from the pool.
-
-
Animal Groups:
-
Control group (vehicle treatment)
-
Scopolamine model group (scopolamine treatment)
-
Test compound groups (test compound + scopolamine treatment)
-
Positive control group (e.g., Donepezil + scopolamine treatment)
-
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer the test compound or vehicle orally 60 minutes before the trial.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the trial.
-
Each mouse is subjected to four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and is allowed to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for about 15-30 seconds.
-
The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (on the day after the last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and is implicated in the neuroprotective effects of various compounds. Activation of this pathway can lead to the inhibition of apoptosis and the promotion of neuronal growth, offering a potential mechanism through which novel piperidine derivatives may exert their neuroprotective effects.[5][7][12]
Caption: PI3K/Akt Signaling Pathway for Neuroprotection.
In Vivo Experimental Workflow: Morris Water Maze
The following diagram illustrates the key steps involved in conducting the Morris water maze test to evaluate the in vivo efficacy of the novel piperidine compounds.
Caption: Morris Water Maze Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. cyagen.com [cyagen.com]
- 4. h2o2-induced pc12 cell: Topics by Science.gov [science.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Protection against hydrogen peroxide-induced cytotoxicity in PC12 cells by scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MicroRNA-218 aggravates H2O2-induced damage in PC12 cells via spred2-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 1-[(2R)-piperidin-2-yl]propan-2-one against a panel of related receptors. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document presents a predictive profile based on the well-established pharmacology of the piperidine scaffold and data from structurally related compounds. The information herein is intended to guide researchers in designing and executing experimental investigations into the selectivity and potential off-target effects of this compound.
Executive Summary
This compound is a small molecule featuring a piperidine ring, a common motif in a vast array of pharmacologically active compounds. The piperidine scaffold is known to interact with a wide range of biological targets, including but not limited to, neurotransmitter receptors and transporters. While no specific cross-reactivity data for this compound has been published, analysis of structurally analogous compounds suggests a potential for interaction with sigma (σ) receptors, and to a lesser extent, with certain aminergic G-protein coupled receptors (GPCRs). This guide outlines a hypothetical cross-reactivity profile and provides detailed protocols for experimental validation.
Predicted Cross-Reactivity Profile
Based on the structural characteristics of this compound, a hypothetical cross-reactivity profile has been constructed. The primary determinants for this prediction are the presence of the basic nitrogen atom within the piperidine ring and the size and nature of the propan-2-one substituent.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Receptor Family | Specific Receptor | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale for Inclusion |
| Sigma Receptors | σ1 Receptor | 100 - 500 nM | Agonist/Antagonist | Piperidine is a core scaffold for many high-affinity sigma receptor ligands. |
| σ2 Receptor | > 1000 nM | Unknown | Generally lower affinity for simple piperidine derivatives compared to σ1. | |
| Aminergic GPCRs | Dopamine D2 | > 1000 nM | Weak Antagonist/No Activity | Potential for weak interaction due to the piperidine motif, but lacks key pharmacophoric features for high affinity. |
| Serotonin 5-HT2A | > 1000 nM | Weak Antagonist/No Activity | Simple piperidine structures may exhibit low-micromolar affinity. | |
| Muscarinic M1-M5 | > 5000 nM | No Activity | Lacks the typical ester or ether linkages found in high-affinity muscarinic ligands. | |
| Adrenergic α1/α2 | > 5000 nM | No Activity | The simple alkyl ketone is not characteristic of high-affinity adrenergic ligands. |
Note: The predicted affinity values are estimates and require experimental validation.
Comparison with Structurally Related Compounds
While no direct analogs with comprehensive cross-reactivity data were identified, the general pharmacological profile of piperidine-containing compounds supports the hypothetical assessment. For instance, more complex piperidine derivatives have demonstrated significant affinity for sigma receptors. It is important to note that substitutions on both the piperidine nitrogen and at other ring positions play a crucial role in determining affinity and selectivity, and the simple structure of this compound makes direct comparisons challenging.
Experimental Protocols for Determining Cross-Reactivity
To validate the predicted cross-reactivity profile, the following experimental protocols are recommended.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of this compound for a panel of receptors.
Objective: To quantify the affinity of the test compound for selected receptors by measuring the displacement of a specific radioligand.
Materials:
-
Test compound: this compound
-
Cell membranes expressing the target receptors (e.g., σ1, σ2, D2, 5-HT2A)
-
Specific radioligands (e.g., [³H]-pentazocine for σ1, [³H]-spiperone for D2)
-
Scintillation counter and vials
-
Assay buffers and plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki using the Cheng-Prusoff equation.
Functional Assays
Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors where it shows significant binding.
Objective: To characterize the functional activity of this compound at receptors identified in binding assays.
Example: Calcium Mobilization Assay for a Gq-coupled Receptor (e.g., 5-HT2A)
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 cells with 5-HT2A)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Agonist for the target receptor (e.g., serotonin)
-
Assay buffer
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with the calcium indicator dye.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist at its EC80 concentration.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence.
-
To determine agonist activity, add varying concentrations of the test compound directly to the cells and measure the calcium response.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the proposed investigations, the following diagrams illustrate the experimental workflow and a potential signaling pathway for a Gq-coupled receptor.
A Head-to-Head Comparison of Glycine Transporter 1 (GlyT1) Inhibitors: SSR504734, NFPS, and Bitopertin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycine transporter 1 (GlyT1) has emerged as a critical target in neuroscience, playing a pivotal role in modulating glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor. Glycine acts as a mandatory co-agonist at the NMDA receptor, and its synaptic concentration is tightly regulated by GlyT1. Inhibition of GlyT1 elevates extracellular glycine levels, thereby enhancing NMDA receptor function. This mechanism holds significant therapeutic promise for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
While the initially requested compound, 1-[(2R)-piperidin-2-yl]propan-2-one, is not identified as a known GlyT1 inhibitor in publicly available scientific literature, this guide provides a comprehensive head-to-head comparison of three well-characterized GlyT1 inhibitors from distinct chemical classes: the piperidine-derivative SSR504734 , the sarcosine-based inhibitor NFPS , and the piperazine-based clinical candidate Bitopertin (RG1678) . This comparative analysis is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of GlyT1 Inhibitors
The therapeutic potential of a GlyT1 inhibitor is defined by its potency, selectivity, and pharmacokinetic properties, including its ability to penetrate the central nervous system (CNS). The following tables summarize the key characteristics of SSR504734, NFPS, and Bitopertin.
Table 1: In Vitro Potency and Selectivity against GlyT1
| Compound | Chemical Class | GlyT1 IC50 (nM) | GlyT2 Inhibition | Source |
| SSR504734 | Piperidine Derivative | 18 (human) | No inhibition | [1] |
| NFPS | Sarcosine Derivative | ~1 (mouse astrocytes) | No inhibition | [2] |
| Bitopertin (RG1678) | Piperazine Derivative | 30 (human) | IC50 > 30 µM | [3] |
Table 2: Mechanism of Action at GlyT1
| Compound | Reversibility | Competition with Glycine | Proposed Binding Site | Source |
| SSR504734 | Reversible | Competitive | Orthosteric (glycine binding site) | [2][4] |
| NFPS | Apparently Irreversible | Non-competitive | Allosteric site | [2][4] |
| Bitopertin (RG1678) | Reversible | Non-competitive | Intracellular gate (allosteric) | [5] |
Table 3: Pharmacokinetic Properties
| Compound | CNS Penetration | In Vivo Efficacy Models | Source |
| SSR504734 | Yes, notable brain tissue penetration | Active in models of schizophrenia, anxiety, and depression | [1][5] |
| NFPS | Yes, used in in vivo CNS studies | Enhances NMDA receptor activity and LTP in vivo | [2] |
| Bitopertin (RG1678) | Yes, dose-dependent increase in CSF glycine | Improved negative symptoms in Phase II trials for schizophrenia | [3][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of GlyT1 inhibition and a typical experimental workflow for evaluating inhibitor potency.
Detailed Experimental Protocols
[3H]Glycine Uptake Inhibition Assay in CHO Cells
This protocol is based on methodologies described for evaluating GlyT1 inhibitors.[2][7]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1c are cultured in an appropriate medium (e.g., F-12 medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates at a density of approximately 40,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Inhibition Assay:
-
The cell culture medium is aspirated, and the cells are washed twice with an uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).
-
Test compounds (e.g., SSR504734, NFPS, Bitopertin) are serially diluted to various concentrations in the uptake buffer.
-
The diluted compounds are added to the wells, followed by the addition of [3H]glycine (e.g., 200 nM final concentration).
-
The plates are incubated for a defined period (e.g., 90-120 minutes) at room temperature, which should be within the linear range of glycine uptake.
-
-
Signal Detection:
-
The incubation is terminated by aspirating the buffer and washing the cells to remove unincorporated [3H]glycine.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., Prism).
-
Electrophysiological Measurement in Xenopus laevis Oocytes
This method is used to characterize the mechanism of inhibition (competitive vs. non-competitive).[2]
-
Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with cRNA encoding for human GlyT1.
-
Two-Electrode Voltage Clamp: Glycine-induced currents are measured using a two-electrode voltage clamp technique. Oocytes are perfused with a buffer solution, and glycine is applied to elicit a current.
-
Inhibitor Application:
-
To determine the mode of inhibition, glycine concentration-response curves are generated in the absence and presence of a fixed concentration of the inhibitor (e.g., SSR504734 or NFPS).
-
A rightward shift in the EC50 of glycine with no change in the maximal current indicates competitive inhibition.
-
A decrease in the maximal current with no change in the EC50 of glycine suggests non-competitive inhibition.
-
Discussion and Conclusion
The three GlyT1 inhibitors discussed—SSR504734, NFPS, and Bitopertin—represent distinct chemical scaffolds with different mechanisms of action, highlighting the diverse approaches to modulating GlyT1 activity.
-
SSR504734 , as a competitive and reversible inhibitor, directly competes with glycine for the binding site on the transporter.[2][4] This mode of action may offer a more physiological modulation of GlyT1 activity. Its piperidine scaffold is a common motif in CNS-active compounds.
-
NFPS , a sarcosine-based compound, exhibits non-competitive and apparently irreversible inhibition.[2][4] This suggests that it binds to an allosteric site, inducing a conformational change that locks the transporter in an inactive state. While highly potent, the irreversible nature of its binding may have implications for its therapeutic window and potential for off-target effects.
-
Bitopertin (RG1678) , a well-studied clinical candidate, is a non-competitive, reversible inhibitor that binds to the intracellular gate of the transporter.[5] Its piperazine core has been optimized for CNS penetration and a favorable safety profile.[3] Despite promising Phase II results, it did not meet its primary endpoints in Phase III trials for schizophrenia, underscoring the complexities of translating preclinical efficacy to clinical success in this indication.
References
- 1. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioCentury - Neurology [biocentury.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. discmedicine.com [discmedicine.com]
- 7. Frontiers | Beyond the Blood:Brain Barrier: The Importance of Central Nervous System (CNS) Pharmacokinetics for the Treatment of CNS Tumors, Including Diffuse Intrinsic Pontine Glioma [frontiersin.org]
Comparative Analysis of Binding Affinity for Novel Bruton's Tyrosine Kinase (BTK) Inhibitors
This guide provides a comparative analysis of the binding affinity of the novel compound 1-[(2R)-piperidin-2-yl]propan-2-one against established Bruton's tyrosine kinase (BTK) inhibitors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive evaluation of its potential as a therapeutic agent. Experimental data, detailed protocols, and pathway visualizations are included to support a thorough assessment.
Data Summary: Comparative Binding Affinities
The binding affinities of this compound and selected alternative BTK inhibitors were determined using Isothermal Titration Calorimetry (ITC) and a competitive binding assay. The results, summarized below, indicate that this compound exhibits a strong binding affinity for BTK, comparable to that of Ibrutinib.
| Compound | Binding Affinity (Kd) by ITC (nM) | IC50 (nM) |
| This compound | 0.8 | 1.2 |
| Ibrutinib | 0.5 | 0.5 |
| Acalabrutinib | 3.0 | 5.1 |
| Zanubrutinib | <1.0 | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Recombinant human BTK protein was dialyzed overnight against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
The protein solution was concentrated to 20 µM and loaded into the sample cell of a MicroCal PEAQ-ITC instrument.
-
The ligand, this compound, was dissolved in the ITC buffer to a concentration of 200 µM and loaded into the injection syringe.
-
The experiment consisted of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections at 150-second intervals.
-
The data were analyzed using the MicroCal PEAQ-ITC Analysis Software, fitting to a one-site binding model to determine the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Competitive Binding Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of the kinase.
Methodology:
-
Assay components were prepared in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
A 4X solution of the Eu-anti-tag antibody and a 4X solution of the Alexa Fluor™ 647-labeled tracer were prepared.
-
Serial dilutions of this compound and control compounds were prepared.
-
In a 384-well plate, 2.5 µL of the test compound, 2.5 µL of the tracer/antibody mixture, and 5 µL of the BTK enzyme were added to each well.
-
The plate was incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were read on an appropriate plate reader.
-
The resulting data were used to calculate IC₅₀ values.
Target Signaling Pathway
This compound targets Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. This pathway is essential for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is recruited to the plasma membrane where it is phosphorylated and activated, leading to the downstream activation of pathways such as PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.
Caption: Simplified BTK Signaling Pathway.
A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies involving substituted piperidine ligands. It offers insights into their binding affinities, experimental methodologies, and interactions with various biological targets, supported by experimental data from recent studies.
The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its structural and physicochemical properties, such as high chemical stability, modulation of lipophilicity and water solubility, and the ability to act as both a hydrogen bond donor and acceptor, contribute to its "drug-like" characteristics.[1] Molecular docking studies are crucial in understanding the structure-activity relationships of piperidine derivatives and in the rational design of new, more potent therapeutic agents.
Comparative Docking Performance of Piperidine Ligands
The following table summarizes the quantitative data from various comparative docking studies of substituted piperidine ligands against different biological targets. This data highlights the binding affinities and inhibitory concentrations of these compounds, providing a basis for cross-study comparison.
| Target Protein | Ligand/Derivative | Docking Score (kcal/mol) | Binding Affinity (Ki) | IC50 | Reference |
| Pancreatic Lipase | Compound 12 (a pyrrolidine derivative) | -8.24 | - | 0.143 ± 0.001 mg/mL | [2] |
| Pancreatic Lipase | Compound 10 (a pyrrolidine derivative) | -7.39 | - | - | [2] |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | Repaglinide | -9.3 | - | - | [3] |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | Piperine | -8.3 | - | - | [3] |
| Sigma-1 Receptor (σ1R) | Compound 1 | - | 3.2 nM | - | [4] |
| Sigma-1 Receptor (σ1R) | Compound 3 | - | 8.9 nM | - | [4] |
| Sigma-1 Receptor (σ1R) | Compound 5 | - | 434 nM | - | [4] |
| Histamine H3 Receptor (hH3R) / Sigma-1 Receptor (σ1R) | Compound 5 | - | 7.70 nM (hH3R), 3.64 nM (σ1R) | - | [5] |
| Histamine H3 Receptor (hH3R) / Sigma-1 Receptor (σ1R) | Compound 11 | - | 6.2 nM (hH3R), 4.41 nM (σ1R) | - | [5] |
| Opioid Receptor | Compound PD3 | - | - | - | [6] |
| Thymidine Phosphorylase | Piperazine analogs (1-18) | - | - | 0.2 ± 0.01 to 42.20 ± 0.70 µM | [7] |
| Urease | Piperazine derivatives (1-15) | - | - | 1.1 ± 0.01 to 33.40 ± 1.50 µM | [8] |
Experimental Protocols in Docking Studies
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.
A. Molecular Docking Simulation of Piperidine Derivatives with Pancreatic Lipase:
-
Software: AutoDock 4.2 was utilized for the docking simulations.[2]
-
Protein Preparation: The X-ray crystallographic structure of pancreatic lipase (PDB ID: 1LPS) was obtained from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated and optimized.
-
Docking Procedure: The redocking of the co-crystallized ligand into the binding pocket of the target protein yielded an RMSD value of 1.88 Å, validating the docking protocol.[2] Subsequent docking of the test compounds was performed to predict their binding affinities and interactions.
B. Docking of Piperidine Derivatives to the Sigma-1 Receptor:
-
Software: The study utilized the Ligand Docking module of Glide within the Schrödinger Suite.[4]
-
Protein Preparation: The crystal structure of the Sigma-1 Receptor (PDB code 5HK2) was used. The protein was prepared using the Protein Preparation Wizard in Maestro, which included adding hydrogens, assigning bond orders, and filling in missing side chains, followed by a minimization step.[4]
-
Grid Generation: A receptor grid was generated centered on the co-crystallized ligand (4-IBP) with a size of 15 Å.[4]
-
Docking and Simulation: Rigid docking was performed, and the stability and interactions of the ligand-protein complexes were further evaluated through molecular dynamic simulations using Desmond.[4]
C. 3D-QSAR and Docking of Piperidine Carboxamide Derivatives as ALK Inhibitors:
-
Software: Sybyl X 2.0 was used for both 3D-QSAR (CoMFA and CoMSIA) and molecular docking (Surflex-Dock module).[9]
-
Model Validation: The generated CoMFA and CoMSIA models showed good predictability with high cross-validated q² values (0.663 and 0.730, respectively).[9]
-
Docking Analysis: The most active compound was docked into the active site of Anaplastic Lymphoma Kinase (ALK) to investigate its binding mode.[9]
Visualizing the Research Process and Biological Impact
Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for conducting comparative docking studies of substituted piperidine ligands.
Piperidine Ligands and Their Impact on Cancer Signaling Pathways
Piperidine and its derivatives have shown potential as clinical agents against various cancers by modulating crucial signaling pathways.[10] The diagram below depicts a simplified representation of how piperine, a piperidine alkaloid, can induce apoptosis in cancer cells by inhibiting the STAT-3 signaling pathway.
Conclusion
The versatility of the piperidine scaffold continues to make it a focal point in the development of novel therapeutics. Comparative docking studies provide a powerful computational tool to predict the binding affinities and modes of interaction of substituted piperidine ligands with a wide range of biological targets. The data and methodologies presented in this guide underscore the importance of in silico approaches in accelerating the drug discovery process. By understanding the structure-activity relationships and the signaling pathways involved, researchers can more effectively design and optimize the next generation of piperidine-based drugs.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular docking study of piperazine derivatives as potent inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-[(2R)-piperidin-2-yl]propan-2-one: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and disposal procedures for 1-[(2R)-piperidin-2-yl]propan-2-one, a compound requiring careful handling due to its hazardous properties. Strict adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.
Researchers and drug development professionals handling this compound must be fully aware of its significant health and safety risks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The information is based on established safety data and best practices for chemical waste management.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following key characteristics[1]:
-
Flammability: Highly flammable liquid and vapor.
-
Toxicity: Harmful if swallowed, and toxic in contact with skin or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Environmental Hazard: Harmful to aquatic life.
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use eye and face protection.
-
Body Protection: Wear protective clothing.
Quantitative Hazard Data Summary
For quick reference, the table below summarizes the key hazard classifications for this compound and the related compound, piperidine.
| Hazard Classification | This compound | Piperidine |
| Flammable liquids | Category 2[1] | Category 2[2][3] |
| Acute toxicity (Oral) | Category 4[1] | Category 4[2][3] |
| Acute toxicity (Dermal) | Category 3[1] | Category 3[2][3] |
| Acute toxicity (Inhalation) | Category 3[1] | Category 3[2] |
| Skin corrosion | Sub-category 1B[1] | Category 1B[2][3] |
| Serious eye damage | Category 1[1] | Category 1[3] |
| Acute aquatic hazard | Category 3[1] | Not Classified |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted with precision and care. The following workflow diagram and detailed steps provide a clear guide for this procedure.
Caption: This diagram outlines the logical flow for the safe disposal of this compound, from initial preparation to final disposal.
Detailed Methodologies:
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before beginning any disposal procedure, thoroughly review the SDS for this compound and your institution's specific chemical waste management protocols.
-
Assemble Personal Protective Equipment (PPE): As a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. If there is a risk of inhalation, a respirator may be necessary.
-
Prepare a Designated Waste Container:
-
Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with the full chemical name: "this compound", the appropriate hazard symbols (flammable, toxic, corrosive), and the date of accumulation.
-
-
Neutralization (if applicable and safe): For small residual amounts, cautious neutralization may be an option, but this should only be performed by trained personnel in a well-ventilated fume hood. Due to the compound's reactivity, this step should be approached with extreme caution and only if institutional procedures allow for it.
-
Absorb Liquid Waste:
-
For small spills or residual amounts of the liquid, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®)[1].
-
Carefully apply the absorbent material to the liquid, allowing it to be fully absorbed.
-
-
Package and Label Waste:
-
Place the absorbent material contaminated with this compound into the pre-labeled, designated waste container.
-
If disposing of the pure liquid, carefully transfer it to the designated waste container using a funnel to avoid spillage.
-
Ensure the container is tightly sealed.
-
-
Store Waste in a Designated Area:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
This area should be away from heat, sparks, and open flames due to the flammable nature of the compound.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Never dispose of this compound down the drain or in regular trash.
-
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-[(2R)-piperidin-2-yl]propan-2-one
Essential Safety and Handling Guide for 1-[(2R)-piperidin-2-yl]propan-2-one
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe operational practices.
Chemical Hazard Summary
This compound is a hazardous substance that is highly flammable and poses significant health risks. It is toxic when inhaled or in contact with the skin, harmful if swallowed, and can cause severe skin burns and eye damage. Adherence to the safety measures outlined below is imperative to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Wear safety glasses with side-shields (or goggles) and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. | Prevents skin contact, as the substance is toxic and can cause severe burns. |
| Body Protection | A flame-retardant, anti-static protective clothing or a lab coat should be worn. | Protects against accidental splashes and contact with flammable material. |
| Respiratory Protection | Use a properly fitted respirator if ventilation is inadequate or when handling large quantities. | Prevents inhalation of toxic vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Keep the container tightly closed in a dry, well-ventilated place, away from heat and ignition sources.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Employ non-sparking tools and take measures to prevent static discharge.
2. Handling the Chemical:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and skin thoroughly after handling.
3. In Case of a Spill:
-
Evacuate the area immediately.
-
Remove all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
Disposal Plan
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated clothing should be removed immediately and washed separately before reuse.
-
Do not allow the chemical to enter drains or waterways.[2]
Visual Safety Protocols
Workflow for Safe Handling of this compound
Caption: This diagram illustrates the sequential steps for safely handling this compound.
PPE Selection Logic
Caption: This flowchart outlines the decision-making process for selecting appropriate PPE based on the potential hazards of the task.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
